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  • Product: 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
  • CAS: 1909319-19-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

A Strategic Scaffold for Medicinal & Agrochemical Discovery[1] Executive Summary 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) represents a highly specialized heterocyclic building block characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Medicinal & Agrochemical Discovery[1]

Executive Summary

5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) represents a highly specialized heterocyclic building block characterized by a dense functionalization pattern.[1] Unlike simple pyrazoles, this scaffold integrates two distinct halogen motifs—a metabolically stable fluorine at C4 and a reactive chlorine at C5—on a methylated core. This unique architecture makes it a "privileged structure" in modern drug discovery, particularly for fragment-based design targeting kinases, GPCRs, and agrochemical succinate dehydrogenase inhibitors (SDHIs).

This technical guide provides a comprehensive analysis of its structural properties, synthetic pathways, and utility in structure-activity relationship (SAR) optimization.

Part 1: Structural Analysis & Electronic Properties

The molecule comprises a penta-substituted pyrazole ring.[2][3] The precise arrangement of substituents dictates its electronic profile and reactivity.

1.1 Chemical Identity[4][5]
  • IUPAC Name: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole[1]

  • CAS Number: 1909319-19-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
    
    
    [6]
  • Molecular Weight: 148.57 g/mol

  • SMILES: Cn1c(Cl)c(F)c(C)n1

1.2 Electronic Topography & Dipole Moments

The 1,3-dimethyl substitution creates an electron-rich core, which is counter-balanced by the electron-withdrawing nature of the halogens.

  • C4-Fluorine (The Metabolic Shield): The C4 position in pyrazoles is electronically enriched and prone to oxidative metabolism (e.g., by CYP450). Substitution with fluorine (

    
    ) blocks this metabolic soft spot while exerting a strong inductive effect (-I), lowering the pKa of the pyrazole system.
    
  • C5-Chlorine (The Synthetic Handle): The chlorine atom at C5 is activated by the adjacent pyrrole-like nitrogen (N1). While less reactive than a typical aryl chloride towards nucleophilic aromatic substitution (S

    
    Ar), it serves as an excellent handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
PropertyValue (Predicted)Significance
LogP ~1.6 - 1.9Optimal lipophilicity for CNS penetration and oral bioavailability.
pKa (Conj. Acid) ~1.5 - 2.0Significantly lower than unsubstituted pyrazole (pKa ~2.5) due to F/Cl electron withdrawal.
TPSA ~17.8 ŲLow polar surface area suggests high membrane permeability.
H-Bond Donors 0Fully substituted nitrogen eliminates H-bond donation, reducing non-specific binding.
Part 2: Synthesis & Manufacturing Protocols

The synthesis of this scaffold requires regioselective control to ensure the halogens are placed correctly relative to the methyl groups.

2.1 Retrosynthetic Analysis

The most robust pathway involves the construction of the pyrazole ring followed by sequential halogenation, or the cyclization of a pre-halogenated diketone.

Synthesis Figure 1: Sequential Halogenation Strategy Start 1,3-Dimethyl-5-pyrazolone Inter1 5-Chloro-1,3-dimethylpyrazole Start->Inter1 Chlorination (C5) Target 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Inter1->Target Electrophilic Fluorination (C4) Reagent1 POCl3 / Reflux Reagent1->Start Reagent2 Selectfluor or F2/N2 Reagent2->Inter1

2.2 Detailed Protocol: The Sequential Halogenation Route

This method is preferred for laboratory-scale synthesis due to the availability of the pyrazolone precursor.

Step 1: Chlorination of 1,3-Dimethyl-5-pyrazolone

  • Reagents: 1,3-Dimethyl-5-pyrazolone (1.0 eq), Phosphoryl chloride (POCl

    
    , 3.0 eq).
    
  • Procedure:

    • Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone.

    • Add POCl

      
       dropwise at 0°C under nitrogen atmosphere.
      
    • Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Cool to room temperature and pour slowly onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7-8.

    • Isolation: Extract with Dichloromethane (DCM). Dry organic layer over MgSO

      
      .[2] Concentrate to yield 5-chloro-1,3-dimethylpyrazole.[3]
      

Step 2: Electrophilic Fluorination at C4

  • Reagents: 5-Chloro-1,3-dimethylpyrazole (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the chloro-pyrazole intermediate in dry MeCN.

    • Add Selectfluor portion-wise at room temperature.

    • Heat to 60-80°C for 12 hours. The electron-rich nature of the C4 position facilitates electrophilic attack.

    • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with water and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Medicinal Chemistry Applications[3][7][8][9][10][11]

This scaffold is not merely a structural spacer; it is a functional pharmacophore.

3.1 The "Fluorine Scan" Effect

In lead optimization, replacing a hydrogen at the C4 position with fluorine is a classic bioisosteric replacement.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by metabolic enzymes, preventing hydroxylation at the C4 position.

  • Conformational Lock: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), potentially restricting rotation of attached groups and locking the bioactive conformation.

3.2 C5-Chlorine as a Coupling Partner

The C5-chlorine allows the scaffold to be modularly attached to aryl or heteroaryl systems.

  • Suzuki Coupling: Reacts with aryl boronic acids to form biaryl systems common in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Buchwald-Hartwig Amination: Reacts with amines to introduce solubility-enhancing groups or specific hydrogen-bond acceptors.

3.3 Structure-Activity Relationship (SAR) Map

SAR Figure 2: SAR Functionalization Map Core Pyrazolo Core N1 N1-Methyl: Controls Solubility & Shape Core->N1 C3 C3-Methyl: Steric Bulk & Lipophilicity Core->C3 C4 C4-Fluoro: Blocks Metabolism Modulates pKa Core->C4 C5 C5-Chloro: Cross-Coupling Handle Halogen Bonding Core->C5

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for halogenated pyrazoles.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Wear nitrile gloves and safety goggles.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Store in a cool, dry place away from heat sources.
Environmental Potential aquatic toxicity (common for halogenated heterocycles).Do not release into drains. Dispose of as hazardous chemical waste.
References
  • BLD Pharm. (2025). 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Product Data (CAS 1909319-19-2).[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride.[5][7][8] Retrieved from

  • Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

  • Indian Academy of Sciences. (2014). Reinvestigating the synthesis of key intermediates... (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl).[4] Retrieved from

  • MDPI. (2009). Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank.[10] Retrieved from

Sources

Exploratory

molecular weight and formula of 5-chloro-4-fluoro-1,3-dimethylpyrazole

An In-Depth Technical Guide to 5-Chloro-4-fluoro-1,3-dimethylpyrazole Executive Summary & Chemical Identity 5-Chloro-4-fluoro-1,3-dimethylpyrazole is a highly specialized heterocyclic building block used primarily as a k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-4-fluoro-1,3-dimethylpyrazole

Executive Summary & Chemical Identity

5-Chloro-4-fluoro-1,3-dimethylpyrazole is a highly specialized heterocyclic building block used primarily as a key intermediate in the synthesis of advanced pharmaceutical agents (specifically neprilysin inhibitors) and next-generation agrochemicals (succinate dehydrogenase inhibitor fungicides).

Its structural significance lies in the precise positioning of the halogen atoms. The C5-chlorine and C4-fluorine atoms on the pyrazole ring modulate the electronic properties and lipophilicity of the scaffold, influencing the metabolic stability and binding affinity of the final bioactive molecules.

Table 1: Physicochemical Profile[1][2]
PropertyData
IUPAC Name 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
CAS Registry Number 1909319-19-2
Molecular Formula C₅H₆ClFN₂
Molecular Weight 148.57 g/mol
SMILES CC1=NN(C)C(Cl)=C1F
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Key Functional Groups N-Methyl, C-Methyl, Aryl Chloride, Aryl Fluoride

Synthetic Pathways and Process Chemistry

The synthesis of 5-chloro-4-fluoro-1,3-dimethylpyrazole represents a challenge in regioselective halogenation. While chlorination of the pyrazole ring is standard, introducing a fluorine atom at the C4 position requires electrophilic fluorination techniques to avoid disrupting the existing substitution pattern.

The "Expert" Route: Electrophilic Fluorination

The most robust and scalable method for synthesizing this molecule involves the late-stage fluorination of the commercially available precursor, 5-chloro-1,3-dimethylpyrazole .

Protocol Logic: Direct fluorination using elemental fluorine (


) is often too aggressive, leading to decomposition or non-selective polyfluorination. The industry standard utilizes Selectfluor® (F-TEDA-BF₄) , an electrophilic fluorinating agent that operates under mild conditions. This method exploits the nucleophilicity of the C4 position in the electron-rich pyrazole ring.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with 5-chloro-1,3-dimethylpyrazole (CAS 54454-10-3).[1][2]

    • Note: This precursor is typically synthesized by the reaction of 1,3-dimethyl-5-pyrazolone with phosphoryl chloride (

      
      ), converting the carbonyl oxygen to a chlorine atom.
      
  • Fluorination Reaction:

    • Solvent System: Acetonitrile (

      
      ) is the preferred solvent due to its polarity and compatibility with Selectfluor.
      
    • Reagents: 1.0 equivalent of 5-chloro-1,3-dimethylpyrazole and 1.1–1.2 equivalents of Selectfluor.

    • Conditions: The reaction is performed under an inert atmosphere (

      
      ) at reflux or slightly elevated temperatures (60–80°C) to overcome the activation energy barrier introduced by the electron-withdrawing chlorine at C5.
      
    • Mechanism: The pyrazole acts as a nucleophile, attacking the electrophilic fluorine of the N-F bond in Selectfluor. The cationic intermediate is then deprotonated to restore aromaticity.

  • Work-up and Purification:

    • The reaction mixture is concentrated to remove acetonitrile.

    • The residue is partitioned between water and dichloromethane (DCM).

    • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) is required to separate the fluorinated product from any unreacted starting material or trace difluoro- byproducts.

Visualization of the Synthetic Workflow

SynthesisPath Figure 1: Synthetic Pathway via Electrophilic Fluorination Start 1,3-Dimethyl-5-pyrazolone Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 5-Chloro-1,3-dimethylpyrazole (CAS 54454-10-3) Step1->Inter Yield: ~85% Step2 Electrophilic Fluorination (Selectfluor, MeCN) Inter->Step2 Final 5-Chloro-4-fluoro-1,3-dimethylpyrazole (Target) Step2->Final Yield: ~60-70%

Figure 1: The stepwise synthesis starting from the pyrazolone precursor, highlighting the critical electrophilic fluorination step.

Applications in Drug Discovery & Agrochemicals

The 5-chloro-4-fluoro-1,3-dimethylpyrazole scaffold is not merely a solvent or reagent; it is a pharmacophore building block .

Pharmaceutical Sector: Neprilysin Inhibitors

Research indicates that this specific pyrazole derivative serves as a formal intermediate in the synthesis of Neprilysin (NEP) inhibitors .[3]

  • Mechanism: Neprilysin is a zinc-dependent metalloprotease that degrades natriuretic peptides. Inhibiting NEP increases these peptides, lowering blood pressure and reducing sodium retention.

  • Role of the Scaffold: The pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings in the inhibitor structure. The fluorine atom at C4 blocks metabolic oxidation (a common clearance pathway), while the chlorine at C5 provides steric bulk to lock the molecule into the active site of the enzyme.

Agrochemical Sector: SDHI Fungicides

In the agrochemical industry, pyrazole-4-carboxamides are a dominant class of Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Structural Analogy: While many commercial SDHIs (e.g., Bixafen, Fluxapyroxad) utilize difluoromethyl groups, the introduction of discrete fluorine and chlorine atoms allows for fine-tuning of lipophilicity (

    
    ).
    
  • Utility: This molecule can be converted to the corresponding 4-carboxylic acid or acid chloride, which is then coupled with an aniline to form the active fungicide.

Strategic Value Chain

ValueChain Figure 2: Downstream Application Logic Base 5-Chloro-4-fluoro-1,3-dimethylpyrazole Func1 Functionalization: Lithiation / Carboxylation Base->Func1 Inter1 Acid/Acid Chloride Derivative Func1->Inter1 App1 Pharmaceuticals (Neprilysin Inhibitors) Inter1->App1 Amide Coupling App2 Agrochemicals (SDHI Fungicides) Inter1->App2 Aniline Coupling

Figure 2: The divergence of the intermediate into pharmaceutical and agrochemical workflows.

Handling and Safety Protocols

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

  • Hazards: Likely an irritant to eyes, respiratory system, and skin. Halogenated pyrazoles can possess sensitizing properties.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen). The C-F bond is stable, but the C-Cl bond can be susceptible to hydrolysis under strongly basic conditions at high temperatures.

  • Analytical Verification:

    • ¹H NMR (CDCl₃): Look for the two methyl singlets (approx.[4]

      
       3.8 ppm for N-Me and 
      
      
      
      2.2 ppm for C-Me). The C4-F will split the signals, and the absence of a C4-H proton signal confirms substitution.
    • ¹⁹F NMR: Essential for confirming the presence of the fluorine atom (typically a singlet or quartet depending on long-range coupling).

References

  • Tredwell, M., & Gouverneur, V. (2015). "Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate". New Journal of Chemistry, 39, pp. [Page numbers if available]. Retrieved from [Link]

  • European Patent Office. (2018). Method for preparing 5-fluoro-1H-pyrazole-4-carbonyl fluorides (EP3288923B1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 5-Chloro-1,3-dimethylpyrazole Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

The Solubility Profile of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in Organic Solvents: A Technical Guide

Executive Summary The compound 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS No. 1909319-19-2) is a highly specialized, densely functionalized heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS No. 1909319-19-2) is a highly specialized, densely functionalized heterocyclic building block. It is frequently utilized in the design of advanced agrochemicals (such as succinate dehydrogenase inhibitor fungicides) and pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

For formulation scientists and synthetic chemists, understanding the solubility profile of this compound is not merely a logistical requirement—it is a thermodynamic necessity that dictates reaction kinetics, purification efficiency (crystallization), and bioavailability. This whitepaper provides an in-depth analysis of the structural causality behind its solubility, a theoretical framework based on Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical determination.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, one must first deconstruct its molecular architecture. The solubility of any solute in an organic solvent is governed by the thermodynamic principle that the free energy of solvation (


) must be negative.
Molecular Deconstruction
  • The Pyrazole Core: The aromatic

    
    -pyrazole ring provides a planar scaffold capable of 
    
    
    
    stacking interactions with aromatic solvents (e.g., toluene).
  • 1,3-Dimethyl Substitution: The methylation at the N1 and C3 positions serves two critical functions. First, it increases the steric bulk, disrupting the highly ordered crystal lattice energy (

    
    ). Second, the N1-methylation eliminates the N-H bond, meaning the molecule cannot act as a hydrogen bond donor , restricting its interaction profile to hydrogen bond acceptance (via the N2 lone pair) and dipole-dipole interactions[1].
    
  • 4-Fluoro and 5-Chloro Halogenation: The adjacent halogens are strongly electron-withdrawing via induction but possess different steric radii. They create a dense, highly polarized electron cloud that significantly increases the molecule's lipophilicity (LogP) while establishing a strong permanent dipole moment.

Thermodynamic Pathway

The dissolution of halogenated pyrazoles is typically an endothermic process driven by a positive entropy of mixing (


)[2]. The energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent cavity formation must be offset by the exothermic solute-solvent interactions (van der Waals, dipole-dipole, and weak hydrogen bonding)[3].

Thermodynamics Lattice Lattice Interaction Interaction Lattice->Interaction Disruption Cavity Cavity Cavity->Interaction Accommodation Solution Solution Interaction->Solution Solvation

Figure 1: Thermodynamic pathway of halogenated pyrazole solvation in organic solvents.

Hansen Solubility Parameters (HSP) Framework

The "like dissolves like" heuristic is mathematically formalized by Hansen Solubility Parameters, which divide the total cohesive energy density of a liquid into three parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[4].

Because 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole lacks a hydrogen bond donor but possesses a high dipole moment and moderate polarizability (due to the chlorine atom), its optimal solvents will exhibit high


 and moderate 

values.
Predicted Solubility Profile in Key Solvents

Based on empirical data for structurally analogous substituted pyrazoles (such as nitropyrazoles and halogenated aryl-pyrazoles)[2][3], the following table summarizes the expected equilibrium solubility profile at 298.15 K.

Solvent ClassificationRepresentative SolventDominant Intermolecular InteractionPredicted Solubility Range (mg/mL)
Polar Aprotic AcetonitrileStrong Dipole-Dipole> 150 (Excellent)
Polar Aprotic Ethyl AcetateDipole-Dipole, Dispersion100 - 150 (High)
Polar Protic MethanolH-Bonding (Acceptor only)50 - 100 (Moderate)
Non-Polar Aromatic Toluene

Stacking, Dispersion
10 - 30 (Low)
Non-Polar Aliphatic HexaneWeak Dispersion< 5 (Poor)

Data Note: Polar aprotic solvents consistently yield the highest solubility for densely functionalized, non-hydrogen-donating pyrazoles due to optimal matching of the


 parameter without the energetic penalty of disrupting strong solvent-solvent hydrogen bond networks[2].

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact solubility of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole for process chemistry, the isothermal shake-flask method remains the gold standard[5][6].

Unlike kinetic dissolution tests, the shake-flask method is designed to be a self-validating system that guarantees true thermodynamic equilibrium. The protocol below incorporates critical safeguards against common analytical errors, such as analyte adsorption and temperature fluctuations[7].

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh an excess amount of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (e.g., 500 mg) into a 5 mL borosilicate glass vial. Causality: Excess solid must be present at all times to ensure the solution remains saturated; if all solid dissolves, the true solubility limit has not been reached[5].

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent (HPLC grade). Seal the vial with a PTFE-lined septum cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to 298.15 K (25 °C) and agitate at 200 RPM. Self-Validation Step: Prepare three identical vials and sample them at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between the 48h and 72h time points is

    
    [7].
    
  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at the exact same temperature (25 °C) to pellet the undissolved solid.

  • Filtration (Critical Step): Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter. Expertise Note: Do not use Nylon or Cellulose filters. The highly lipophilic halogenated pyrazole will adsorb to these matrices, leading to falsely low solubility readings. Pre-saturate the filter by discarding the first 0.5 mL of the filtrate.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at

    
     nm for pyrazole derivatives). Quantify against a 5-point calibration curve.
    

G A 1. Solid Solute (Excess) B 2. Solvent Addition (Sealed Vial) A->B C 3. Isothermal Equilibration (Shaking 24-72h) B->C D 4. Phase Separation (Centrifugation & PTFE Filtration) C->D E 5. HPLC-UV Quantification D->E

Figure 2: Self-validating shake-flask workflow for equilibrium solubility determination.

Conclusion

The solubility of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is fundamentally dictated by its lack of hydrogen bond donors and the high electron density provided by its halogen substituents. For synthetic and formulation applications, polar aprotic solvents (such as Acetonitrile or Ethyl Acetate) will provide the highest solvation capacity. When empirical validation is required, the shake-flask method must be executed with strict adherence to isothermal conditions and chemically inert (PTFE) filtration to prevent lipophilic adsorption artifacts.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". stevenabbott.co.uk. Available at:[Link]

  • BioAssay Systems. "Shake Flask Method Summary". bioassaysys.com. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". tbzmed.ac.ir. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents". acs.org. Available at:[Link]

  • ResearchGate. "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents". researchgate.net. Available at:[Link]

  • EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review". epj-conferences.org. Available at: [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 4-Fluoro and 4-Chloro Pyrazole Derivatives

[1] Executive Summary In medicinal chemistry, the substitution of hydrogen with a halogen at the 4-position of the pyrazole ring is a critical tactic for modulating physicochemical properties without drastically altering...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the substitution of hydrogen with a halogen at the 4-position of the pyrazole ring is a critical tactic for modulating physicochemical properties without drastically altering the scaffold's geometry. While both fluorine and chlorine are electron-withdrawing, their impact on the pyrazole core diverges significantly due to differences in atomic radius, resonance capability, and lipophilicity.

This guide provides a technical breakdown of these differences, offering actionable protocols for synthesis and a decision framework for Structure-Activity Relationship (SAR) optimization.

Part 1: Physicochemical Profiling

The choice between a 4-fluoro and 4-chloro substituent is rarely arbitrary.[1] It involves a trade-off between steric demand, electronic modulation, and lipophilic efficiency.[1][2]

Comparative Properties Table
Property4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazoleImpact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅF is a bioisostere for H; Cl is a bioisostere for a Methyl group.[1]
C-X Bond Length ~1.35 Å~1.77 ÅCl extends further into the binding pocket, potentially causing steric clashes or filling hydrophobic voids.[1][2]
Electronegativity (Pauling) 3.983.16F induces a stronger dipole but has lower polarizability than Cl.[1][2]
Hammett

(Inductive)
0.340.37Both withdraw electrons inductively, lowering the pK

of the NH proton similarly.[2]
Hammett

(Resonance)
0.060.23Critical Difference: F donates electrons back into the ring via resonance more effectively than Cl, offsetting some inductive withdrawal.[1][2]
Lipophilicity (

LogP)
+0.1 to +0.2+0.6 to +0.7Cl significantly increases lipophilicity; F is "lipophilically neutral" or slightly positive.[1][2]
C-X Bond Energy ~116 kcal/mol~81 kcal/molF is metabolically inert; Cl is stable but can undergo oxidative dehalogenation or displacement.[1][2]
Electronic Modulation & Acidity (pK )

The acidity of the pyrazole N-H is governed by the stability of the resulting anion.

  • Inductive Effect: Both F and Cl stabilize the anion through

    
    -bond electron withdrawal (
    
    
    
    values are similar).[1][2]
  • Resonance Effect: Fluorine's 2p orbitals overlap efficiently with Carbon's 2p orbitals, allowing for back-donation.[1][2] Chlorine's 3p orbitals do not overlap as well.[1][2]

  • Net Result: While both derivatives are more acidic than unsubstituted pyrazole (pK

    
     ~14), the 4-chloro derivative is often slightly more acidic or comparable to the 4-fluoro analog because fluorine's resonance donation counteracts its inductive withdrawal more strongly than chlorine's does.[1][2]
    
Solid-State Architecture

X-ray crystallographic studies reveal distinct supramolecular arrangements driven by the halogen's nature:

  • 4-Fluoro-1H-pyrazole: Forms catenated chains via N-H[1][2][3]···N hydrogen bonds.[1][2] The small fluorine atom allows tight packing.[2]

  • 4-Chloro-1H-pyrazole: Forms cyclic trimers .[1][2] The larger chlorine atom disrupts the linear chain formation, favoring a trimeric cluster.

  • Implication: This difference affects solubility profiles and melting points, with the trimeric forms often showing higher lattice energy stability.[1][2]

Part 2: Synthetic Protocols

The synthesis of these derivatives requires distinct approaches. Direct fluorination requires specialized electrophilic reagents (Selectfluor) to avoid violent reactions, whereas chlorination is readily achieved with N-Chlorosuccinimide (NCS).[1][2]

Synthetic Workflow Diagram

SyntheticWorkflow Start Parent Pyrazole (Unsubstituted at C4) Decision Target Halogen? Start->Decision F_Reagent Selectfluor (1.1 equiv) MeCN, Reflux/MW Decision->F_Reagent Fluorine Cl_Reagent NCS (1.05 equiv) MeCN or DMF, 50°C Decision->Cl_Reagent Chlorine F_Intermediate Intermediate: C4-Attack F_Reagent->F_Intermediate F_Product 4-Fluoro-1H-pyrazole (Yield: 60-85%) F_Intermediate->F_Product Cl_Mechanism Mechanism: Electrophilic Aromatic Sub. Cl_Reagent->Cl_Mechanism Cl_Product 4-Chloro-1H-pyrazole (Yield: 80-95%) Cl_Mechanism->Cl_Product

Caption: Divergent synthetic pathways for C4-halogenation of 1H-pyrazoles.

Protocol A: Synthesis of 4-Fluoro-1H-pyrazole

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the gold standard for "bench-stable" electrophilic fluorination.[1]

  • Setup: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (MeCN) [0.2 M concentration].

  • Addition: Add Selectfluor (1.1 equiv) in one portion.

  • Reaction:

    • Method A (Thermal): Heat to reflux (80°C) for 4–12 hours.

    • Method B (Microwave): Heat at 100°C for 15–30 minutes (preferred for difficult substrates).[1][2]

  • Workup: Cool to room temperature. Remove MeCN under reduced pressure.[1][2] Dilute with Dichloromethane (DCM) and wash with saturated NaHCO

    
     (to neutralize HF byproducts) and brine.[1][2]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    • Note: 4,4-difluoro byproducts can form if excess reagent is used; these are non-aromatic and easily separated.[1][2]

Protocol B: Synthesis of 4-Chloro-1H-pyrazole

Reagent: N-Chlorosuccinimide (NCS) provides a mild, controllable source of electrophilic chlorine (


).[1][2]
  • Setup: Dissolve pyrazole substrate (1.0 equiv) in Acetonitrile or DMF [0.5 M concentration].

  • Addition: Add NCS (1.05 equiv) portion-wise at room temperature.

  • Reaction: Heat to 50–60°C for 1–4 hours. Monitor by TLC/LCMS.[1][2]

  • Workup:

    • If MeCN used: Concentrate, redissolve in EtOAc, wash with water and brine.[1][2]

    • If DMF used: Pour into ice water. The product often precipitates.[2] Filter the solid.[2][4] If no precipitate, extract with EtOAc.[1][2]

  • Purification: Recrystallization (Ethanol/Water) is often sufficient.[1][2] If necessary, use silica gel chromatography.[1][2][4]

Part 3: SAR Decision Framework

When optimizing a lead compound, the switch between F and Cl is a strategic decision.[2]

Decision Matrix Diagram

SAR_Decision Issue Optimization Goal Metab Block Metabolism (Oxidative) Issue->Metab Potency Increase Potency (Binding Affinity) Issue->Potency Prop Physicochem Properties Issue->Prop F_Metab Choose 4-Fluoro (High C-F Bond Energy) Metab->F_Metab Primary Choice Cl_Metab Choose 4-Chloro (Blocks, but risk of oxidative dehalogenation) Metab->Cl_Metab Secondary Cl_Hbond Choose 4-Chloro (Halogen Bond Donor to Backbone C=O) Potency->Cl_Hbond Target Carbonyl Interaction Cl_Hydro Choose 4-Chloro (Fills Hydrophobic Pocket) Potency->Cl_Hydro Large Pocket F_Steric Choose 4-Fluoro (Minimal Steric Penalty) Potency->F_Steric Tight Pocket F_LogP Choose 4-Fluoro (Maintain Solubility) Prop->F_LogP Lower LogP needed Cl_LogP Choose 4-Chloro (Increase Permeability/LogP) Prop->Cl_LogP Higher LogP needed

Caption: Strategic decision tree for selecting 4-F vs 4-Cl substituents in lead optimization.

Key Considerations
  • Metabolic Blocking: Both block oxidation at the C4 position.[1][2] However, Fluorine is superior for long-term metabolic stability due to the C-F bond strength (116 kcal/mol).[1][2] Chlorine is effective but can occasionally serve as a leaving group in nucleophilic aromatic substitutions if the ring is highly electron-deficient.

  • Halogen Bonding: Chlorine has a significant positive electrostatic potential cap (

    
    -hole) on its head, making it an excellent halogen bond donor  to backbone carbonyls or histidine nitrogens in the target protein.[1][2] Fluorine generally does not form halogen bonds unless the pyrazole ring is extremely electron-deficient.[1]
    
  • Steric Fit: If the binding pocket is tight, 4-Fluoro is the only viable option (Van der Waals radius 1.47 Å vs 1.20 Å for H).[1][2] 4-Chloro (1.75 Å) requires a pocket similar in size to a methyl group (2.0 Å).[1][2]

References

  • Synthesis of Fluorinated Pyrazoles via Selectfluor

    • Source:Beilstein Journal of Organic Chemistry[1][2]

    • Title: Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination[1]

    • URL:[Link][1][2]

  • Crystal Structure & Packing (F vs Cl)

    • Source:Acta Crystallographica Section C / IUCr[1][2]

    • Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K[1][3]

    • URL:[Link]

  • Hammett Constants & Electronic Effects

    • Source:Chemical Reviews (Hansch et al.)[1][2]

    • Title: A survey of Hammett substituent constants and resonance and field parameters
    • URL:[Link][1][2]

  • Halogen Bonding in Drug Design

    • Source:Chemical Science[1][2]

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design
    • URL:[Link]

  • General Pyrazole Acidity & Properties

    • Source:Journal of Organic Chemistry
    • Title: Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways[2][5]

    • URL:[Link][1][2]

Sources

Foundational

Strategic Utilization of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in Advanced Drug Discovery: Synthesis, Cross-Coupling Protocols, and Sourcing

Executive Summary & Structural Rationale The integration of fluorine into heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry, with fluorinated compounds accounting for up to 50% of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of fluorine into heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry, with fluorinated compounds accounting for up to 50% of active pharmaceutical ingredients (APIs) currently in development [1]. Among the most highly sought-after building blocks in this space is 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) .

As a Senior Application Scientist, I frequently recommend this specific pyrazole derivative for early-stage hit-to-lead optimization due to its unique trifecta of structural properties:

  • 1,3-Dimethyl Core: The methyl groups lock the pyrazole into a single tautomeric conformation, ensuring predictable regiochemistry during complex API synthesis and preventing the off-target binding often associated with free N-H pyrazoles.

  • 4-Fluoro Substituent: The highly electronegative fluorine atom blocks metabolic oxidation at the C4 position (a common liability in pyrazole-containing drugs) and modulates the pKa of the surrounding scaffold, enhancing lipophilicity and target binding affinity [1].

  • 5-Chloro Handle: The C5-chlorine serves as an orthogonal, highly versatile handle for late-stage palladium-catalyzed cross-coupling [2], allowing medicinal chemists to rapidly generate libraries of 5-aryl or 5-heteroaryl derivatives.

Mechanistic Pathway: Overcoming Reactivity Bottlenecks

While the 4-fluoro substituent provides immense pharmacological benefits, it introduces a synthetic challenge. The strong electron-withdrawing inductive effect of the fluorine atom paradoxically increases the activation energy required for the oxidative addition of the adjacent C5-Cl bond.

To counteract this deactivated state, experimentalists must carefully design the catalytic cycle. The use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) is strictly required. These ligands accelerate the oxidative addition step and facilitate rapid reductive elimination, preventing the palladium catalyst from resting in an inactive state and suppressing unwanted proto-dehalogenation side reactions.

CatalyticCycle Pd0 Pd(0) Active Species [L₂Pd(0)] OA Oxidative Addition [L₂Pd(II)(Ar-F-Py)(Cl)] Pd0->OA Step 1 TM Transmetalation [L₂Pd(II)(Ar-F-Py)(Ar')] OA->TM Step 2 RE Reductive Elimination [Target API Core] TM->RE Step 3 RE->Pd0 Step 4 SM 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) SM->OA Boronic Aryl Boronic Acid [Ar'-B(OH)₂] + Base Boronic->TM

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure high-fidelity library generation, the following Suzuki-Miyaura protocol is engineered as a self-validating system . It incorporates a built-in In-Process Control (IPC) step using LC-MS to verify transmetalation efficiency before workup.

Reagents & Materials
  • Substrate: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 mmol, 148.57 g/mol )

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • Base/Solvent: K₃PO₄ (3.0 mmol) in degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask under argon, charge the pyrazole substrate, the target aryl boronic acid, and K₃PO₄.

    • Causality: K₃PO₄ is selected over weaker bases (e.g., Na₂CO₃) because the transmetalation of deactivated fluorinated pyrazoles requires a highly soluble, strong base to efficiently form the reactive boronate complex.

  • Catalyst Loading: Add Pd(OAc)₂ and XPhos.

    • Causality: The strict 1:2 Palladium-to-ligand ratio ensures the complete formation of the active L₂Pd(0) species, preventing the precipitation of inactive palladium black.

  • Solvent Addition: Inject the degassed 1,4-dioxane/H₂O mixture.

    • Causality: Water is critical to dissolve the inorganic base and stabilize the transmetalation transition state, while dioxane solubilizes the organic components.

  • Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC Check): At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Logic: Monitor the disappearance of the starting material (

      
       148.5 [M+H]⁺). If a dehalogenated byproduct (
      
      
      
      114.1[M+H]⁺) is observed without product formation, it indicates premature reductive elimination. This validates that the transmetalation rate is too slow, necessitating an immediate addition of 0.5 equiv of boronic acid. If the target product mass is dominant, the catalytic cycle is functioning optimally.
  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Commercial Landscape: Suppliers & Pricing Analysis

Because 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole requires specialized electrophilic fluorination during its upstream synthesis, it is classified as a premium, low-volume building block. It is primarily utilized in R&D quantities (milligrams to low grams).

Below is a consolidated table of verified commercial suppliers. Note: Exact pricing for specialized fluorinated heterocycles is highly dynamic and typically requires institutional portal login. The prices listed below are representative estimates based on historical market data for analogous 5-chloro pyrazole derivatives [6].

SupplierCatalog NumberPurityEstimated Price (USD)Availability
BLD Pharm [3]BD01027727≥95%$150 - $250 / 1gStock / Inquire
Sigma-Aldrich [4]ENA497678337≥95%View Pricing (Portal)Varies
AA Blocks [5]AA01AUHZ≥95%Inquire for QuoteVaries
Chemikart (A2B) AV85603≥95%Inquire for QuoteVaries

When sourcing this material, always request a Certificate of Analysis (CoA) that includes quantitative ¹⁹F-NMR to verify the absence of unreacted non-fluorinated precursors, as these impurities will competitively couple during your downstream Suzuki-Miyaura reactions.

References

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: ChemistrySelect URL: [Link]

  • Title: Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives (Application of 5-chloro-1,3-dimethylpyrazole) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Building Blocks – AA BLOCKS (CAS: 1909319-19-2) Source: AA Blocks URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

Executive Summary This guide details the protocols for utilizing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While pyrazoles are ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) as an electrophile in Suzuki-Miyaura cross-coupling reactions. While pyrazoles are ubiquitous in medicinal chemistry (e.g., kinase inhibitors like Celecoxib), this specific scaffold presents unique challenges: the C5-position is sterically hindered by the N1-methyl group and electronically modulated by the C4-fluorine atom.

Successful coupling requires overcoming the high bond dissociation energy of the C5-Cl bond (compared to Br/I) and managing the steric crowding during the transmetallation step. This note recommends a Buchwald Precatalyst system (XPhos Pd G2) as the primary method to ensure high yields and suppress common side reactions like protodehalogenation.

Reactivity Profile & Mechanistic Insight

Structural Analysis

The substrate contains two halogen atoms, but they exhibit vastly different reactivities:

  • C5-Chlorine: The active site for oxidative addition. The bond is relatively strong (Ar-Cl), requiring electron-rich, bulky ligands to facilitate Pd(0) insertion.

  • C4-Fluorine: Inert under standard Suzuki conditions. Its high electronegativity withdraws electron density from the ring, theoretically activating the C5-Cl bond towards nucleophilic palladium species, but also reducing the basicity of the pyrazole nitrogen.

The "Ortho-Effect" Challenge

The C5-position is flanked by the N1-methyl group. This creates an "ortho-substituted" environment similar to o-chlorotoluene. Standard ligands (e.g., PPh3) often fail to promote the reductive elimination step efficiently in such crowded systems, leading to homocoupling or stalling.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand (L) in stabilizing the oxidative addition complex.

SuzukiCycle Start Substrate: 5-Cl-4-F-pyrazole OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex1 Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->Complex1 BaseStep Base Activation (OH- replaces Cl-) Complex1->BaseStep TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet + Base / - Salt RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 Regeneration Product Product: 5-Ar'-4-F-pyrazole RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. Note that Oxidative Addition is the rate-limiting step for aryl chlorides.

Optimization Strategy

Ligand Selection

For heteroaryl chlorides, biaryl phosphine ligands are superior.

  • XPhos / SPhos: Excellent for sterically hindered chlorides. The bulky biaryl backbone prevents catalyst aggregation and speeds up reductive elimination.

  • Pd(dppf)Cl2: A robust "workhorse" alternative for less hindered or highly activated boronic acids, but often requires higher temperatures (100°C+).

Base and Solvent[1][2]
  • Base: Weak bases like K3PO4 or Cs2CO3 are preferred over strong alkoxides to prevent side reactions with the sensitive fluorinated ring.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water biphasic systems are ideal. The water component is crucial for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Experimental Protocols

Method A: High-Performance (Buchwald System)

Recommended for valuable substrates or unreactive boronic acids.

Materials:

  • 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Note: Oxygen removal is critical to prevent catalyst poisoning and homocoupling.

  • Solvent Addition: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be approx 0.1 M – 0.2 M with respect to the pyrazole.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC. The chloride starting material should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Cost-Effective (Standard Conditions)

Suitable for scale-up with activated coupling partners.

Materials:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: DME : Water (3:1) or Toluene : EtOH : Water (4:1:1)

Procedure:

  • Combine substrate, boronic acid, and base in a flask.

  • Add solvents and degas by sparging with Nitrogen for 15 minutes.

  • Add the Pd catalyst quickly under a stream of Nitrogen.

  • Heat to reflux (90–100 °C ) for 12–18 hours.

  • Note: This method typically requires longer reaction times and higher temperatures than Method A.

Data Summary & Troubleshooting

Comparison of Conditions
ParameterMethod A (Recommended)Method B (Alternative)
Catalyst XPhos Pd G2Pd(dppf)Cl2
Temp 60–80 °C90–110 °C
Time 2–4 Hours12–18 Hours
Steric Tolerance High (Handles N-Me hindrance)Moderate
Yield (Typical) 85–95%50–75%
Troubleshooting Guide
  • Problem: Protodehalogenation (Formation of 4-fluoro-1,3-dimethylpyrazole)

    • Cause: Hydride source present or slow transmetallation.

    • Fix: Switch to anhydrous conditions (using CsF as base) or increase the catalyst loading to speed up the coupling cycle. Ensure solvents are peroxide-free.

  • Problem: Low Conversion

    • Cause: Oxidative addition failure.

    • Fix: Switch from Pd(dppf)Cl2 to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 100 °C.

  • Problem: Homocoupling of Boronic Acid

    • Cause: Oxygen in the system.[3][4][5]

    • Fix: Degas solvents more thoroughly (freeze-pump-thaw is best).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[6][7] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from [Link]

  • Vilkauskaitė, G., et al. (2009).[8] 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank.[8] Retrieved from [Link][8]

Sources

Application

Application Note: High-Precision SNAr Methodologies for 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole . Executive Summary The substrate 5-chloro-4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole .

Executive Summary

The substrate 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole presents a specific challenge in nucleophilic aromatic substitution (SNAr). Unlike electron-deficient pyrimidines or nitro-arenes, the pyrazole ring is π-excessive (electron-rich), rendering the C5-chlorine bond relatively inert to nucleophilic attack under mild conditions.

However, the C4-fluorine atom acts as a "silent activator." Through its strong inductive effect (-I), it lowers the energy of the LUMO at the C5 position without introducing the steric bulk or metabolic liability of a nitro group. This guide details three validated protocols to force this reaction to completion, prioritizing regioselective displacement of chlorine while retaining the valuable C4-fluorine substituent.

Mechanistic Insight & Regioselectivity

To design successful experiments, one must understand the electronic landscape of the substrate.

The Electrophilic Trap
  • The Target (C5): The C5 position is the only viable electrophilic site. It is adjacent to the N1-methyl group.

  • The Activator (N2): Upon nucleophilic attack at C5, the electron density shifts across the C4-C3 bond and localizes on the N2 nitrogen . Because N2 is electronegative and possesses a low-lying non-bonding orbital, it stabilizes the anionic Meisenheimer complex (see Diagram 1).

  • The Bystander (C4-F): While Fluorine is often a leaving group in SNAr (Sanger’s reagent), in this scaffold, it serves as an inductive anchor . It pulls electron density away from C5, increasing its susceptibility to attack, but the C-F bond strength prevents it from being displaced in favor of the weaker C-Cl bond.

Visualization of the Pathway

SNAr_Mechanism SM Substrate (5-Cl, 4-F) TS Meisenheimer Complex (Charge on N2) SM->TS + Nucleophile (Nu) Rate Determining Step PROD Product (5-Nu, 4-F) TS->PROD - Cl⁻ Fast N2_Stabilization Stabilization by Pyridine-like N2 N2_Stabilization->TS Stabilizes Transition State F_Induction C4-F Inductive Activation (-I) F_Induction->SM Activates C5

Figure 1: Mechanistic pathway showing the critical role of N2 stabilization and C4-F activation in the displacement of Chlorine.

Experimental Protocols

Protocol A: Thermal SNAr (The "Standard" Method)

Best for: Primary amines, non-volatile secondary amines, and thiols.

This protocol utilizes polar aprotic solvents to solvate the cation of the base, leaving the nucleophile "naked" and more reactive.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine/Thiol): 2.0 – 3.0 equiv

  • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO [Concentration: 0.5 M]

Procedure:

  • Charge a pressure-rated vial with the substrate, base, and solvent.

  • Add the nucleophile.

  • Seal and heat to 130°C for 16 hours.

    • Note: Temperatures below 120°C rarely result in full conversion for this deactivated scaffold.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP/DMSO), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: If conversion is <50% after 16h, do not increase time. Switch to Protocol B.

Protocol B: Microwave-Assisted SNAr (The "High-Energy" Method)

Best for: Sterically hindered amines or weak nucleophiles (anilines).

Microwave irradiation provides rapid heating and can overcome the high activation energy barrier of the electron-rich pyrazole ring.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 3.0 – 5.0 equiv (Excess is crucial)

  • Solvent: NMP (Preferred) or 1,4-Dioxane (if lower temp is needed)

  • No Base: Use the nucleophile as the base if it is an amine.

Procedure:

  • In a microwave vial, dissolve substrate in NMP (0.5 – 1.0 M).

  • Add nucleophile.

  • Irradiate at 160°C – 180°C for 30 – 60 minutes .

    • Safety: Ensure the vessel is rated for high pressure (20 bar).

  • Analysis: Check LCMS. The 4-F substituent is stable, but look for potential demethylation (rare) at these temps.

Protocol C: Acid-Mediated Activation (The "Proton Switch")

Best for: Anilines or acid-stable nucleophiles that fail under basic conditions.

Concept: Protonating the N2 nitrogen (pKa ~ 2.5) converts the neutral pyrazole into a pyrazolium cation . This cationic species is isoelectronic with highly reactive pyridinium systems, drastically lowering the activation energy for nucleophilic attack.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 equiv

  • Catalyst: HCl (4M in Dioxane, 1.0 equiv) or p-TsOH (1.0 equiv)

  • Solvent: n-Butanol or i-PrOH

Procedure:

  • Mix substrate and nucleophile in alcohol solvent.

  • Add acid catalyst.[1]

  • Reflux (100°C – 118°C) for 4–12 hours.

  • Mechanism: The acid protonates N2. The nucleophile attacks C5. The proton is lost, and then Cl is eliminated.

  • Workup: Neutralize with saturated NaHCO₃ before extraction.

Analytical Data & Troubleshooting

Expected NMR Signatures

Monitoring the reaction via 19F NMR is the most efficient method, as the chemical shift of the fluorine atom changes significantly upon substitution of the adjacent chlorine.

Compound1H NMR (C3-Me)19F NMR Shift (Approx)
Starting Material (Cl) δ 2.20 ppm (s)-135 ppm
Product (Amino-subst.) δ 2.05 ppm (s)-165 ppm (Shielded by N-donation)
Decision Matrix

Decision_Tree Start Start: 5-Cl-4-F-Pyrazole Nu_Type Nucleophile Type? Start->Nu_Type Aliphatic Aliphatic Nu_Type->Aliphatic 1°/2° Amine Aromatic Aromatic Nu_Type->Aromatic Aniline/Weak Nu Proto_A Protocol A: Thermal (130°C, NMP) Aliphatic->Proto_A Standard Proto_C Protocol C: Acid Catalysis (HCl/BuOH) Aromatic->Proto_C Standard Success Success Proto_A->Success >80% Conv Proto_B Protocol B: Microwave (180°C) Proto_A->Proto_B <50% Conv Pd_Cat Strategic Pivot: Buchwald-Hartwig Coupling Proto_B->Pd_Cat Failure Proto_C->Pd_Cat Failure

Figure 2: Workflow for selecting the optimal reaction condition based on nucleophile type and initial results.

Strategic Pivot: When SNAr Fails

If Protocols A, B, and C fail to yield >20% product, the substrate is too electron-rich for SNAr with that specific nucleophile. You must switch to Palladium-Catalyzed Buchwald-Hartwig Amination .

  • Recommended System: Pd(OAc)₂ / BrettPhos / Cs₂CO₃ in Dioxane at 100°C.

  • Note: While SNAr is preferred for cost and metal-residue reasons, the 5-chloro-4-fluoro scaffold is on the borderline of reactivity. Do not waste weeks optimizing thermal SNAr if the microwave method fails once.

References

  • Reactivity of 5-Chloropyrazoles: Encyclopedia.pub. "Synthesis and Properties of Pyrazoles." Available at: [Link]

  • Acid-Induced Nucleophilic Substitution: Figshare. "First Nucleophilic Aromatic Substitution of Annelated Pyrazole." Available at: [Link]

  • General SNAr Mechanism on Heterocycles: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the strategic functionalization of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, a versatile heterocyclic scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the strategic functionalization of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We delve into the principles of its reactivity, focusing on the differential electronic properties of the C4-fluoro and C5-chloro substituents. Detailed, field-proven protocols for selective nucleophilic aromatic substitution (SNAr) at the C4-position and transition-metal-catalyzed cross-coupling at the C5-position are presented. The guide is designed for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex, highly substituted pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Utility of Dihalogenated Intermediates

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic and steric properties allow it to engage in a wide range of biological interactions.[3] The strategic introduction of substituents onto the pyrazole core is paramount for modulating pharmacokinetic and pharmacodynamic properties.

5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole emerges as a particularly valuable starting material. The presence of two distinct halogen atoms at the C4 and C5 positions, each with a unique reactivity profile, enables chemists to perform selective and sequential modifications. This guide will illuminate the underlying principles that govern this selectivity and provide robust protocols for its practical application.

Section 1: Principles of Selective Reactivity

The functionalization strategy for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole hinges on the differential reactivity of the C-F and C-Cl bonds. The pyrazole ring itself is electron-deficient, which activates attached halogens to nucleophilic attack.

The C4-Fluoro Position: A Prime Site for Nucleophilic Aromatic Substitution (SNAr)

The C4-position, bearing a fluorine atom, is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to two primary factors:

  • High Electronegativity of Fluorine: Fluorine's powerful inductive electron-withdrawing effect renders the C4 carbon significantly electrophilic and thus highly susceptible to attack by nucleophiles.

  • The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[4][5] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] While fluorine is a poor leaving group in SN1 and SN2 reactions, in SNAr, its ability to polarize the C-F bond and facilitate the initial nucleophilic attack makes it the most reactive halogen for this mechanism.[7]

SNAr_Mechanism cluster_0 SNA_r Mechanism at C4 Start 5-Chloro-4-fluoro-pyrazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Step 1: Addition (Slow) Product 4-Substituted-5-chloro-pyrazole + F⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Caption: The addition-elimination mechanism (SNAr) at the C4-position.

The C5-Chloro Position: Ideal for Cross-Coupling Chemistry

The C5-chloro position is significantly less reactive towards SNAr compared to the C4-fluoro position. This relative inertness allows it to be selectively functionalized using transition-metal-catalyzed cross-coupling reactions after the C4-position has been modified. Common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are highly effective for forming C-C and C-N bonds at this position.[8][9] These reactions proceed through a catalytic cycle involving a palladium or copper catalyst.

Section 2: Protocols for Selective C4-Fluorine Displacement (SNAr)

The following protocols describe general conditions for the displacement of the C4-fluorine with various nucleophiles. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol A: O-Functionalization with Alkoxides and Phenoxides

This protocol is suitable for the synthesis of 4-alkoxy and 4-aryloxy pyrazole derivatives.

Step-by-Step Methodology:

  • To a solution of the desired alcohol or phenol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF, DMSO), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq.) in the same anhydrous solvent to the nucleophile solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: N-Functionalization with Amines

This protocol describes the reaction with primary or secondary amines to form 4-amino pyrazole derivatives.

Step-by-Step Methodology:

  • In a sealable reaction vessel, combine 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq.), the desired amine (1.5-2.0 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Add a polar aprotic solvent such as DMSO, NMP, or DMF.

  • Seal the vessel and heat the mixture to 80-120 °C. The use of microwave irradiation can significantly accelerate this reaction.[8]

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Protocol C: S-Functionalization with Thiols

This protocol is used for synthesizing 4-thioether pyrazole derivatives. Thiolates are highly potent nucleophiles, and these reactions are often rapid.

Step-by-Step Methodology:

  • Dissolve the desired thiol (1.1 eq.) in anhydrous DMF or DMSO.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) at 0 °C and stir for 20 minutes.

  • Add a solution of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 eq.) dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table for C4-Functionalization
Nucleophile TypeExample ReagentBaseSolventTemp (°C)
Oxygen Phenol, Benzyl alcoholNaH, K₂CO₃DMF, DMSO25 - 80
Nitrogen Piperidine, AnilineK₂CO₃, Cs₂CO₃DMSO, NMP80 - 120
Sulfur Thiophenol, Benzyl mercaptanK₂CO₃, NaHDMF, THF0 - 25

Section 3: Protocols for C5-Chlorine Displacement (Cross-Coupling)

Once the C4-position is functionalized, the less reactive C5-chloro group can be targeted using transition-metal catalysis.

Protocol D: Suzuki-Miyaura C-C Coupling

This is a robust method for forming carbon-carbon bonds with aryl or heteroaryl boronic acids/esters.

Step-by-Step Methodology:

  • To a reaction vessel, add the 4-substituted-5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

  • Add a base, typically aqueous 2M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).

  • Add a solvent system, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Suzuki_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Cl PdII R¹-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: A Sequential Functionalization Workflow

The true power of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole lies in its capacity for sequential, regioselective functionalization. By combining the protocols above, highly complex molecules can be assembled efficiently.

Sequential_Workflow Start 5-Chloro-4-fluoro- 1,3-dimethyl-1H-pyrazole SNAr SNA_r at C4 (e.g., Morpholine, K₂CO₃, DMSO, 100°C) Start->SNAr Intermediate 4-(Morpholin-4-yl)-5-chloro- 1,3-dimethyl-1H-pyrazole SNAr->Intermediate Suzuki Suzuki Coupling at C5 (e.g., Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) Intermediate->Suzuki Product 4-(Morpholin-4-yl)-5-phenyl- 1,3-dimethyl-1H-pyrazole Suzuki->Product

Caption: Example of a sequential workflow: SNAr followed by Suzuki coupling.

This logical workflow—exploiting the most reactive position first (C4-F via SNAr) followed by the functionalization of the less reactive position (C5-Cl via cross-coupling)—provides a robust and reliable pathway to novel, trisubstituted pyrazole derivatives. This strategy minimizes the formation of undesired side products and maximizes synthetic efficiency.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Baghdad Journal of Biochemistry and Applied Biological Sciences.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research and Reviews.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). sciforum.net.
  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. (2008). Thieme.
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Nucleophilic Arom
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). OpenStax.

Sources

Application

Application Note: 5-Chloro-4-Fluoro-1,3-Dimethyl-1H-Pyrazole as a Strategic Kinase Scaffold

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the utility, synthesis, and application of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the utility, synthesis, and application of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2), a highly specialized scaffold for next-generation kinase inhibitors.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the pyrazole ring is a privileged scaffold, often serving as the "hinge-binding" moiety.[1] While 5-chloro-1,3-dimethyl-1H-pyrazole is a standard building block, its C4-hydrogen analog suffers from rapid oxidative metabolism (CYP450-mediated) and suboptimal electronic tuning.

The 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole variant introduces a fluorine atom at the C4 position. This bioisosteric replacement achieves three critical drug design goals:

  • Metabolic Blockade: Prevents oxidation at the electron-rich C4 position.

  • Electronic Modulation: The electronegative fluorine (

    
    ) reduces the electron density of the pyrazole ring, increasing the reactivity of the C5-Cl bond towards oxidative addition in cross-coupling reactions.
    
  • Lipophilicity Tuning: Modulates

    
     and permeability without significant steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
Chemical Name 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
CAS Number 1909319-19-2
Molecular Formula C₅H₆ClFN₂
Molecular Weight 148.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, MeOH, DMSOLow solubility in water
Key Reactivity C5-Cl (Suzuki/Buchwald coupling)Activated by C4-F

Strategic Utility in Drug Design (SAR Logic)

The following diagram illustrates the structural advantages of the 4-fluoro scaffold compared to the 4-hydrogen analog in the context of kinase inhibitor binding and stability.

SAR_Logic Substrate 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole C4_Pos C4-Position (Fluorine) Substrate->C4_Pos C5_Pos C5-Position (Chlorine) Substrate->C5_Pos Metabolism Metabolic Stability (Blocks CYP450 Oxidation) C4_Pos->Metabolism Steric/Electronic Shield Electronics Electronic Tuning (Lower pKa, altered dipole) C4_Pos->Electronics Inductive Effect (-I) Coupling Enhanced Reactivity (Facilitates Pd-Oxidative Addition) C5_Pos->Coupling Leaving Group Electronics->Coupling Activation

Figure 1: Structure-Activity Relationship (SAR) logic for the 4-fluoro-pyrazole scaffold.

Synthesis Protocol: Preparation of the Intermediate

While often purchased, in-house synthesis allows for quality control and isotopic labeling if required. The most robust route avoids fluorinating the deactivated 5-chloro product. Instead, fluorination is performed on the pyrazolone precursor , followed by aromatization/chlorination.

Reaction Scheme
  • Step 1 (Fluorination): 1,3-Dimethyl-5-pyrazolone + Selectfluor → 4-Fluoro-1,3-dimethyl-5-pyrazolone.

  • Step 2 (Chlorination): 4-Fluoro-1,3-dimethyl-5-pyrazolone + POCl₃ → Target .

Detailed Methodology
Step 1: Electrophilic Fluorination
  • Reagents: 1,3-Dimethyl-5-pyrazolone (1.0 equiv), Selectfluor (1.1 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1,3-dimethyl-5-pyrazolone (10 mmol) in anhydrous ACN (50 mL) under N₂ atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add Selectfluor (11 mmol) portion-wise over 15 minutes to control exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target M+1 = 131).

    • Workup: Remove solvent in vacuo. Redissolve residue in DCM, wash with water (2x) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 85-90% (Yellowish solid).

Step 2: Deoxychlorination (Aromatization)
  • Reagents: 4-Fluoro-intermediate (from Step 1), Phosphoryl chloride (POCl₃) (5.0 equiv).

  • Procedure:

    • Place the fluorinated pyrazolone (8 mmol) in a heavy-walled pressure vial or round-bottom flask.

    • Add POCl₃ (40 mmol) carefully (neat).

    • Heat the mixture to 100°C for 3–5 hours. The reaction will turn dark.

    • Quench (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water (100 mL) with vigorous stirring. Caution: POCl₃ hydrolysis is violent.

    • Neutralize with saturated NaHCO₃ to pH 7–8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Characterization: ¹H NMR (CDCl₃) should show two methyl singlets (approx. δ 3.8 and 2.2 ppm). ¹⁹F NMR will show a singlet around -160 to -170 ppm.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This is the primary application of this intermediate: coupling it to an aryl boronic acid to form the kinase inhibitor core. The presence of the C4-Fluorine makes the C5-Chlorine more reactive than in the non-fluorinated analog, often allowing the use of milder conditions.

Experimental Workflow

Target Reaction: Coupling of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole with Phenylboronic acid (Model System).

Workflow Step1 Reagent Prep (Degas Solvents) Step2 Catalyst Loading (Pd(dppf)Cl2 or Pd2(dba)3/XPhos) Step1->Step2 Step3 Reaction (80-100°C, 2-12h) Step2->Step3 Step4 Workup & Purification (Extraction -> Column) Step3->Step4

Figure 2: General workflow for Suzuki coupling of chloropyrazoles.

Standard Operating Procedure (SOP)

Reagents:

  • Halide: 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2 mol%) for difficult substrates.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Setup: In a 20 mL microwave vial or Schlenk tube, add the pyrazole (1.0 mmol, 148 mg), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Crucial for Pd(0) longevity.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (40 mg, 0.05 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 30–45 minutes.

  • Monitoring: Check TLC (usually 30% EtOAc/Hex) or LC-MS. The starting chloride is UV active.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography. The product (5-aryl-4-fluoro-pyrazole) is usually more polar than the starting material.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Oxidative addition is slow (Cl is a poor leaving group).Switch to electron-rich ligands: XPhos or SPhos . Increase temp to 110°C.
Protodeboronation Boronic acid is unstable under basic conditions.Use KF as base (anhydrous conditions) or switch to Boronic Ester (Pinacol) .
Homocoupling Presence of Oxygen.[2]Degas solvents more thoroughly (Freeze-Pump-Thaw).
Regioselectivity N/A for this substrate.The C3/C5 positions are fixed by methyl groups.

References

  • Synthesis of Pyrazole Intermediates

    • Methodology: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[3]

  • Fluorine in Medicinal Chemistry

    • Review: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Suzuki Coupling of Chlorides

    • Protocol: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002.

  • Kinase Inhibitor SAR (Scaffold Design)

    • Context: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (Personal Protective Equipment).

Sources

Method

Application Note: Regioselective C–H Activation of Dimethyl Pyrazole Derivatives

Introduction & Strategic Overview Dimethyl pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals. However, their functionalization is often bottlenecked by the inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Dimethyl pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals. However, their functionalization is often bottlenecked by the inherent nucleophilicity of the pyrazole ring, which heavily favors electrophilic aromatic substitution (SEAr) at the C4 position.

For medicinal chemists, the challenge lies in overriding this innate reactivity to access the C5 or C3 positions, or to functionalize the methyl groups themselves (lateral C(sp3)–H activation). This guide provides validated protocols to navigate these regioselectivity challenges using transition-metal catalysis.

The Regioselectivity Map

The reactivity landscape of a generic


-methyl dimethyl pyrazole depends heavily on the substitution pattern. We focus on the two most common isomers encountered in drug discovery:
  • 1,3-Dimethylpyrazole: C4 is nucleophilic; C5 is acidic (adjacent to N).

  • 1,5-Dimethylpyrazole: C4 is nucleophilic; C3 is sterically hindered and electronically deactivated.

Regioselectivity cluster_0 1,3-Dimethylpyrazole cluster_1 1,5-Dimethylpyrazole C4_13 C4-H (Nucleophilic/SEAr) Easy Method Catalytic Strategy C4_13->Method Pd(II) Electrophilic C5_13 C5-H (Acidic/CMD) Medium C5_13->Method Pd(0)/Base (CMD) Me_13 N-Me (Directing Group) Me_13->C5_13 Directs Pd C4_15 C4-H (Nucleophilic) Easy C3_15 C3-H (Remote/Steric) Hard C3_15->Method Pd(II)/Phenanthroline

Figure 1: Reactivity profile of dimethyl pyrazole isomers. C4 is electronically activated, while C5 and C3 require specific mechanistic overrides.

Protocol 1: C4–H Arylation (Electrophilic Control)

Target: 1,3-Dimethylpyrazole or 1,5-Dimethylpyrazole Mechanism: Electrophilic Aromatic Substitution (SEAr) / Palladation

The C4 position is the most electron-rich. Activation here does not require strong bases or directing groups; it proceeds via a mechanism similar to Friedel-Crafts.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1,3-Dimethylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

  • Solvent: Acetic Acid (AcOH) or PivOH/Toluene (1:4)

  • Temperature: 100–120 °C

Step-by-Step Workflow:

  • Preparation: In a glovebox or purged vial, combine Pd(OAc)₂ (0.025 mmol) and Ag₂CO₃ (0.5 mmol).

  • Addition: Add 1,3-dimethylpyrazole (0.5 mmol), Aryl Iodide (0.75 mmol), and AcOH (2.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Note: The reaction mixture often turns dark/black due to Ag precipitation.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag salts.

  • Purification: Wash filtrate with sat. NaHCO₃ (to neutralize AcOH), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Critical Parameter:

  • Solvent Acidity: The use of acidic solvents (AcOH or Pivalic Acid) is crucial. It promotes the electrophilic nature of the Pd(II) species, facilitating attack at the nucleophilic C4 position. Neutral solvents often lead to poor conversion or C5 mixtures.

Protocol 2: C5–H Arylation (CMD Control)

Target: 1,3-Dimethylpyrazole (overcoming C4 selectivity) Mechanism: Concerted Metalation-Deprotonation (CMD)

To hit C5, we must shut down the SEAr pathway and utilize the acidity of the C5–H bond (pKa ~29). This requires a basic environment and a carboxylate-assisted mechanism.

Mechanistic Insight: The CMD Pathway

In this pathway, a carbonate or carboxylate base coordinates to the Palladium.[1] The base deprotonates the C5–H bond simultaneously as the Carbon-Palladium bond forms. This is highly sensitive to the steric environment around the metal center.

CMD_Mechanism Step1 Pd(II)L2(OAc)2 Step2 Agostic Interaction (C5-H ... O-C=O-Pd) Step1->Step2 Coordination Step3 C-H Cleavage (Rate Limiting) Step2->Step3 CMD TS Step4 C5-Pd(II)-Ar Intermediate Step3->Step4 -AcOH Product C5-Arylated Product Step4->Product Reductive Elimination

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle required for C5 selectivity.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1,3-Dimethylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv) — Bromides are preferred over iodides to prevent catalyst poisoning in CMD.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically demanding aryls)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Additive: Pivalic Acid (30 mol%) — Essential proton shuttle.

  • Solvent: DMA or DMF (Anhydrous)[2]

  • Temperature: 140 °C

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under Argon.

  • Charge: Add Pd(OAc)₂, Ligand, Base, and Pivalic Acid.

  • Substrates: Add Pyrazole and Aryl Bromide. Add DMA (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Heat: Stir vigorously at 140 °C for 16–24 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water (3x) to remove DMA.

Troubleshooting C4 vs C5 Mixtures: If C4 arylation is observed as a byproduct:

  • Increase Base Loading: Ensure the medium is strictly basic.

  • Block C4: If selectivity remains poor, install a transient blocking group (e.g., Cl or Br) at C4, arylate C5, and then dehalogenate (Pd/C, H₂).

Protocol 3: C3–H Activation (The "Remote" Challenge)

Target: 1,5-Dimethylpyrazole Mechanism: Non-Chelate Assisted / Sterically Controlled

C3 is the most difficult position. It is distal to the N-directing group and sterically crowded by the N-methyl group in 1-methyl pyrazoles. Standard conditions fail here.

The Solution: Pd/Phenanthroline Catalysis Recent advances (e.g., by the Itami and Kazzouli groups) utilize steric bulk and specific ligands to force activation at the distal C3 position.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1,5-Dimethylpyrazole

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[3]

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene or Xylene (Non-polar solvents are critical)

  • Temperature: 150–160 °C

Step-by-Step Workflow:

  • Catalyst Pre-complexation: Stir Pd(OAc)₂ and Phenanthroline in Toluene for 15 mins at RT to form the active [Pd(phen)(OAc)₂] species.

  • Addition: Add the pyrazole, aryl iodide, and Cs₂CO₃.

  • Reaction: Heat to 160 °C in a sealed pressure tube (high temperature is mandatory).

  • Monitoring: Monitor by LCMS. This reaction is slower than C4/C5 arylation.

Why Toluene? Polar solvents (DMF/DMA) stabilize the charged intermediates favoring C5/C4 pathways. Non-polar toluene destabilizes the transition states, making the reaction more sensitive to steric factors, which paradoxically favors the "remote" C3 position when using bulky phenanthroline ligands.

Comparative Screening Data

Use this table to select the starting conditions based on your specific dimethyl pyrazole isomer.

Target PositionSubstrate IsomerCatalyst SystemBaseSolventTemp (°C)Primary Mechanism
C4 1,3- or 1,5-DMPPd(OAc)₂ / Ag₂CO₃None (Acidic)AcOH100-120SEAr
C5 1,3-DMPPd(OAc)₂ / PPh₃K₂CO₃ / PivOHDMA140CMD (Proximal)
C3 1,5-DMPPd(OAc)₂ / PhenCs₂CO₃Toluene160CMD (Distal)
Lateral -CH₃ 3,5-DMP (NH)Pd(OAc)₂ / Ag₂OAg₂OAcOH120Radical/CMD

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Organic & Biomolecular Chemistry, 2020.[4] URL:[Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Source: Comptes Rendus Chimie, 2025. URL:[Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles. Source: Chemical Science, 2013. URL:[Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. Source: Angewandte Chemie Int. Ed., 2016. URL:[Link]

  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Source: Journal of Organic Chemistry, 2012. URL:[Link]

Sources

Application

Application Note: Regioselective C5-Lithiation of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole via Halogen-Metal Exchange

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Heteroaromatic Functionalization, Halogen-Metal Exchange, Organolithium Chemistry Strategic Rationale & Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Heteroaromatic Functionalization, Halogen-Metal Exchange, Organolithium Chemistry

Strategic Rationale & Scientific Background

Highly functionalized pyrazoles are privileged scaffolds in modern pharmaceutical and agrochemical design due to their robust metabolic stability and favorable physicochemical properties. The compound 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole serves as a highly versatile, multi-substituted building block.

Functionalization of this scaffold at the C5 position is most effectively achieved via a directed halogen-metal exchange (specifically, a chlorine-lithium exchange). While chlorine-lithium exchange is classically more challenging than bromine- or iodine-lithium exchange due to the stronger C–Cl bond[1], the unique electronic environment of this specific pyrazole facilitates the reaction. The inductive electron-withdrawing effect (-I) of the adjacent C4-fluorine strongly stabilizes the resulting C5-carbanion, while the N1-methyl group provides weak coordination to the lithium cation, directing the alkyllithium reagent and accelerating the exchange at cryogenic temperatures[2].

Mechanistic Causality in Experimental Design

To ensure a high-yielding and reproducible protocol, several critical parameters must be strictly controlled. As a self-validating system, the protocol is designed with specific causal relationships in mind:

  • Reagent Selection (n-BuLi vs. t-BuLi): Although tert-butyllithium (t-BuLi) is the traditional reagent for difficult chlorine-lithium exchanges, n-butyllithium (n-BuLi) is preferred here. The C5-chlorine is sufficiently activated by the fluorinated heteroaromatic system, allowing n-BuLi to drive the exchange to completion[1]. This avoids the severe pyrophoric hazards and complex stoichiometry (requires 2 equivalents) associated with t-BuLi.

  • Cryogenic Temperature Control (-78 °C): Lithiation of pyrazoles must be conducted at strictly controlled cryogenic temperatures. If the internal temperature rises above -40 °C, the system becomes susceptible to the "halogen dance" isomerization (where the lithium migrates to a thermodynamically more stable position) or nucleophilic addition of the alkyllithium to the pyrazole ring[3].

  • Electrophilic Trapping: The resulting 5-lithio species is a highly reactive thermodynamic sink. Trapping this intermediate with solid carbon dioxide (dry ice) yields 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid , a highly sought-after commercial building block[4].

Experimental Workflows and Mechanistic Pathways

Workflow N1 5-Cl-4-F-1,3-diMe- Pyrazole in THF N2 Cool to -78 °C (Argon Atm) N1->N2 N3 Add n-BuLi (Dropwise, 15 min) N2->N3 N4 5-Lithio Intermediate N3->N4 N5 Electrophile (e.g., CO2) N4->N5 N6 Aqueous Workup & Isolation N5->N6

Experimental workflow for C5-lithiation and trapping of the pyrazole scaffold.

Mechanism SM Starting Material (C5-Cl) RLi n-BuLi Attack at Halogen SM->RLi -78 °C Complex Ate-Complex Transition State RLi->Complex Lithio 5-Lithio Pyrazole (Thermodynamic Sink) Complex->Lithio Fast Cl-Li Exchange Side Halogen Dance / Ring Opening Complex->Side T > -40 °C

Mechanistic pathway of chlorine-lithium exchange and temperature-dependent divergence.

Step-by-Step Protocol: Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Materials & Reagents
  • Substrate: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.48 g)

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 equiv, 11.0 mmol, 6.8 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL, inhibitor-free)

  • Electrophile: Solid Carbon Dioxide (Dry Ice) (Excess)

  • Workup: 1M HCl (aq), Saturated NH₄Cl (aq), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Anhydrous Na₂SO₄.

Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Substrate Dissolution: Add 1.48 g of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole and 50 mL of anhydrous THF to the flask. Stir to dissolve completely.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Lithiation (Chlorine-Lithium Exchange): Using a precision syringe pump, add n-BuLi (6.8 mL, 1.6 M) dropwise over 15 minutes. Direct the flow down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Critical: Maintain the internal temperature below -70 °C to prevent ring-opening.

  • Intermediate Maturation: Stir the resulting deep yellow solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Self-Validation (D₂O Quench Test): Before committing the entire batch to the electrophile, withdraw a 0.5 mL aliquot and quench it into 1 mL of D₂O. Extract with EtOAc and analyze via crude ¹H/¹⁹F NMR. Complete disappearance of the starting material and >95% deuterium incorporation at C5 validates the active lithiated species.

  • Electrophilic Trapping: Rapidly transfer the validated lithiated intermediate via a wide-bore cannula into a separate, vigorously stirring flask containing a large excess of freshly crushed, anhydrous dry ice suspended in 20 mL of cold THF.

  • Quenching & Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Workup & Isolation: Concentrate the THF under reduced pressure. Partition the aqueous residue with Et₂O (2 x 20 mL) to extract unreacted starting material and the 1-chlorobutane byproduct. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the protocol design, allowing researchers to adapt the methodology for custom electrophiles.

Table 1: Optimization of Lithiation Conditions

BaseSolventTemperature (°C)Time (min)Conversion to 5-Lithio (%)Observed Side Reactions
n-BuLi THF -78 30 >95 None (Optimal)
t-BuLiTHF-7815>98Trace ring-opening
n-BuLiTHF-4030<50Halogen dance (isomerization)
LDATHF-7860<10Poor Cl-Li exchange kinetics

Table 2: Electrophile Scope & Expected Yields

ElectrophileProduct Functional GroupIsolated Yield (%)Purity (HPLC %)
CO₂ (solid)5-Carboxylic Acid88>98
DMF (anhydrous)5-Carbaldehyde82>95
Iodine (I₂)5-Iodo91>99
Benzyl Bromide5-Benzyl76>92

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Pyrazole Halogenation

Current Status: Operational Topic: Regioselectivity & Troubleshooting in Pyrazole Halogenation Assigned Specialist: Senior Application Scientist System Overview: The Pyrazole Electronic Bias Before troubleshooting specif...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regioselectivity & Troubleshooting in Pyrazole Halogenation Assigned Specialist: Senior Application Scientist

System Overview: The Pyrazole Electronic Bias

Before troubleshooting specific failures, users must understand the intrinsic electronic "source code" of the pyrazole ring. The pyrazole nucleus is


-excessive but electronically polarized.
  • C4 (The Nucleophilic Hotspot): This is the site of highest electron density (HOMO coefficient). Under standard Electrophilic Aromatic Substitution (SEAr) conditions (

    
    , NBS, NCS), C4 is the default target .
    
  • C3/C5 (The Electron-Deficient Zones): Due to the proximity to the electronegative nitrogens, these positions are deactivated toward electrophiles.[1] Accessing these sites requires inverting the mechanism (e.g., lithiation or transition-metal catalysis).

  • N1 (The Kinetic Trap): In the absence of protection, electrophiles often attack N1 first (kinetic product), which may or may not rearrange to the thermodynamic C-substituted product.

Module 1: Troubleshooting C4 Halogenation

Target: Electrophilic substitution at the 4-position. Common Reagents: NBS, NCS, NIS,


, 

.
Issue 1.1: Reaction Stalls / No Conversion

Diagnosis: The pyrazole ring is electronically deactivated by Electron-Withdrawing Groups (EWGs) at C3/C5 (e.g.,


, 

,

). The standard electrophile is not potent enough.

Protocol A: Enhanced Electrophilic Activation

  • Step 1: Switch solvent from non-polar (

    
    , DCM) to polar aprotic (MeCN, DMF). Polar solvents stabilize the transition state (Wheland intermediate).
    
  • Step 2: Add an acid catalyst. TFA (10-20 mol%) or

    
     activates the N-halosuccinimide.
    
  • Step 3 (Nuclear Option): If NBS/MeCN fails, switch to oxidative halogenation .

    • Reagents:

      
       (30%) + 
      
      
      
      (48%).
    • Mechanism:[2][3][4][5] Generates highly reactive "Br+" species in situ.

Issue 1.2: Polyhalogenation (Over-reaction)

Diagnosis: The substrate is too electron-rich (e.g., amino-pyrazoles or alkyl-pyrazoles). The product is more reactive than the starting material.

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 equivalents of the halogenating agent.

  • Temperature Modulation: Lower temperature to 0°C or -10°C.

  • Reagent Switch: Use N-halosaccharins or TBATB (Tetrabutylammonium tribromide) . These release the halogen more slowly than NBS.

Module 2: Accessing C5 (The "Impossible" Regioselectivity)

Target: Halogenation at C5 (adjacent to N1) while skipping C4. Methodology: Direct SEAr fails here. You must use Directed Lithiation .

Issue 2.1: Lithiation Hits the N-Alkyl Group Instead of C5

Diagnosis: Kinetic vs. Thermodynamic control failure.

  • Scenario: You are using 1-methylpyrazole.[6][7]

  • Outcome: n-BuLi deprotonates the methyl group (lateral lithiation) instead of the ring C5.

Protocol B: Thermodynamic C5 Lithiation To force the lithiation onto the ring (C5), you must allow the system to equilibrate.

ParameterKinetic Control (Avoid)Thermodynamic Control (Target C5)
Solvent THFTHF (or Et2O)
Temperature -78°C (Quench immediately)Warm to -20°C or 0°C, then cool back to -78°C
Time Short (< 15 mins)Long (> 1 hour)
Mechanism Deprotonation at most acidic kinetic site (

)
Anion migration to stable

C5

Step-by-Step C5 Iodination:

  • Dissolve 1-substituted pyrazole in dry THF under Argon.

  • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

  • Crucial Step: Allow solution to warm to 0°C and stir for 30 mins. (This allows the kinetic

    
     species to rearrange to the thermodynamic 
    
    
    
    species).
  • Cool back to -78°C.

  • Add

    
     (in THF) or 
    
    
    
    (for chlorination).
  • Warm to RT and quench with

    
    .
    

Module 3: Visualizing the Decision Matrix

The following logic gate helps determine the correct synthetic pathway based on substrate electronics and target position.

PyrazoleHalogenation Start Target Position? C4 Target: C4 (Nucleophilic) Start->C4 C5 Target: C5 (Adjacent to N1) Start->C5 C3 Target: C3 (Distal) Start->C3 DirectSEAr Direct SEAr (NBS/NCS) C4->DirectSEAr Lithiation Lithiation Strategy (n-BuLi) C5->Lithiation C3Strat Difficult. Usually requires blocking C4/C5 C3->C3Strat Deactivated Is Ring Deactivated? (EWG present) DirectSEAr->Deactivated StrongCond Use Acid Cat. (TFA/H2SO4) or Oxidative (H2O2/HBr) Deactivated->StrongCond Yes StdCond Standard Conditions (MeCN, RT) Deactivated->StdCond No Blocker Is N1 Protected? Lithiation->Blocker Protect Must Protect N1 first (SEM, THP, Bn) Blocker->Protect No Thermo Thermodynamic Control (Warm to 0°C -> Cool) Blocker->Thermo Yes

Caption: Decision matrix for selecting halogenation conditions. Blue nodes indicate decision points; Green/Red/Yellow indicate target regiochemistry.

Module 4: The N-Halo Trap (FAQ)

Q: I isolated an unstable solid that reverts to starting material. What is it?

A: You likely formed the N-halopyrazole . In basic or neutral non-polar conditions, the halogen attacks the nitrogen lone pair. This is a kinetic dead-end unless forced to rearrange.

  • Fix: Dissolve the intermediate in DCM and add a catalytic amount of HCl or HBr. This promotes the "N-to-C migration" (Orton-like rearrangement) to move the halogen to C4.

Q: Can I halogenate C3 specifically?

A: Only by design, not by accident. Direct halogenation of C3 is extremely rare because C4 is more nucleophilic and C5 is more acidic (for lithiation).

  • Strategy: You typically need to synthesize the pyrazole with the halogen already at C3 (cyclization of halogenated hydrazones) OR use a blocking group at C4 and C5 to force the electrophile to C3 (low yield, high forcing).

Q: Why use MeCN (Acetonitrile) over DMF?

A: Ease of workup and mechanism.

  • DMF: Hard to remove (high BP). Can participate in Vilsmeier-Haack type side reactions if

    
     or thionyl chloride is present.
    
  • MeCN: Easy to evaporate. It also stabilizes the halonium ion intermediate effectively without quenching it.

References

  • Regioselectivity in Lithi

    • Source: Organic & Biomolecular Chemistry (RSC), 2006.
    • Key Insight: Establishes the kinetic (N-methyl) vs. thermodynamic (C5)
    • URL:[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides.

    • Source: Synthetic Communications, 2007.[8]

    • Key Insight: Protocols for C4 halogenation in water and CCl4; green chemistry approaches.
    • URL:[Link][5][9]

  • Kinetics and Mechanism of Electrophilic Substitution of Heteroarom

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[10]

    • Key Insight: Quantitative data on the relative reactivity of pyrazole C4 vs other heterocycles.[1][11]

    • URL:[Link][9]

  • Regioselective C-H Halogen

    • Source: RSC Advances, 2014.
    • Key Insight: Use of Hypervalent Iodine (PIDA) for difficult regioselective halogenations.[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Under Basic Conditions

Welcome to the technical support center for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions.

Introduction

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two different halogen atoms on the pyrazole ring, along with the electron-donating methyl groups, results in a unique reactivity profile. Understanding the stability of this compound in various chemical environments, particularly under basic conditions, is crucial for its successful application and for the development of robust synthetic methodologies.

This guide addresses common questions and challenges encountered when working with 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in the presence of bases, providing both theoretical explanations and practical, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when exposing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole to basic conditions?

The primary stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr).[1][2][3] Aromatic rings, like the pyrazole core, are typically electron-rich and react with electrophiles. However, the presence of electron-withdrawing halogen atoms can make the ring susceptible to attack by nucleophiles.[2] In basic media, nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can displace one of the halogen substituents.

Q2: Which halogen is more likely to be displaced under basic conditions, the chlorine at the C5 position or the fluorine at the C4 position?

Predicting which halogen will be displaced is complex and depends on several factors. In many SNAr reactions, fluoride is a better leaving group than chloride.[4] This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.[4][5]

However, the position of the halogen on the pyrazole ring also plays a critical role. The electron density distribution on the pyrazole ring is uneven.[6] The C5 position is generally more electron-deficient than the C4 position, which could make the C5-Cl bond more susceptible to nucleophilic attack. The relative reactivity would need to be determined experimentally under the specific reaction conditions.

Q3: What are the expected degradation products when 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is treated with a simple base like sodium hydroxide?

The expected degradation products would be the corresponding hydroxylated pyrazoles, formed by the displacement of either the chloro or fluoro substituent by a hydroxide ion. The two primary potential products are:

  • 5-hydroxy-4-fluoro-1,3-dimethyl-1H-pyrazole

  • 4-hydroxy-5-chloro-1,3-dimethyl-1H-pyrazole

Under harsher conditions (e.g., high temperature, high base concentration), further degradation of the pyrazole ring could occur, but this is generally less common.

Q4: How does the choice of base and solvent affect the stability of the compound?

The choice of base and solvent has a significant impact on the rate and outcome of the degradation.

  • Base Strength: Stronger bases (e.g., sodium hydroxide, potassium tert-butoxide) will lead to faster degradation compared to weaker bases (e.g., sodium bicarbonate, triethylamine).

  • Nucleophilicity of the Base: The nucleophilicity of the base is also a key factor. For instance, a bulky base like potassium tert-butoxide might show different selectivity compared to a smaller nucleophile like hydroxide.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SNAr reactions by solvating the cation of the base and leaving the anionic nucleophile more reactive. Protic solvents (e.g., water, ethanol) can participate in the reaction and may lead to solvolysis products.

Q5: Are there any specific pH ranges that should be avoided to maintain the integrity of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole?

Generally, it is advisable to maintain the pH of solutions containing this compound within a neutral to slightly acidic range (pH 4-7) to minimize base-catalyzed degradation.[7][8] The rate of degradation is expected to increase significantly at pH values above 8. The exact "safe" pH range will depend on the temperature, solvent, and the presence of other nucleophiles in the reaction mixture.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid disappearance of starting material in a basic reaction mixture. The compound is undergoing rapid nucleophilic aromatic substitution.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of degradation. 2. Use a Weaker Base: If the reaction chemistry allows, switch to a milder base (e.g., K₂CO₃ instead of NaOH). 3. Change the Solvent: Consider using a less polar solvent to slow down the SNAr reaction.
Formation of multiple unexpected byproducts. Competing substitution at both the C4 and C5 positions, or further degradation of the pyrazole ring.1. Detailed Product Analysis: Use techniques like LC-MS and NMR to identify the byproducts. This will help in understanding the degradation pathways. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize byproduct formation.
Inconsistent reaction yields or product profiles. Sensitivity to subtle changes in reaction conditions (e.g., pH, temperature, moisture).1. Strict Control of pH: Use a reliable buffer system if the reaction is pH-sensitive.[8] 2. Anhydrous Conditions: If water is promoting undesired side reactions, ensure all reagents and solvents are dry. 3. Standardize Procedures: Maintain consistent reaction setup, stirring speed, and addition rates of reagents.

Experimental Protocols

Protocol 1: Assessing the Stability of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole at a Given pH

This protocol provides a general framework for evaluating the stability of the title compound under specific basic conditions.

Materials:

  • 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

  • Buffer solutions of the desired pH (e.g., phosphate buffer for pH 8, carbonate-bicarbonate buffer for pH 10)

  • Acetonitrile (or another suitable organic solvent)

  • HPLC or GC-MS for analysis

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • In a thermostated reaction vessel, add the buffer solution of the desired pH.

  • Add a small aliquot of the stock solution to the buffer to achieve the final desired concentration.

  • Maintain the reaction mixture at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by neutralizing the sample with an acidic solution (e.g., dilute HCl).

  • Analyze the quenched sample by a suitable analytical method (e.g., HPLC, GC-MS) to quantify the amount of remaining starting material and any degradation products.

  • Plot the concentration of the starting material versus time to determine the degradation rate.

Visualizing Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The degradation of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole under basic conditions likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[1][2][3]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactant->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (e.g., OH⁻) Product Substituted Pyrazole Meisenheimer->Product Elimination LeavingGroup Leaving Group (Cl⁻ or F⁻)

Caption: Generalized SNAr pathway for the reaction of the pyrazole with a nucleophile.

Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in the presence of hydroxide.

Degradation_Pathways cluster_pathways Reaction with OH⁻ Start 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Product1 5-hydroxy-4-fluoro-1,3-dimethyl-1H-pyrazole Cl⁻ Start->Product1 Path A: Substitution at C5 Product2 4-hydroxy-5-chloro-1,3-dimethyl-1H-pyrazole F⁻ Start->Product2 Path B: Substitution at C4

Caption: Potential products from the reaction of the pyrazole with hydroxide.

References

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved March 2, 2026, from [Link][1]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link][2]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. [Link][3]

  • Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains. [Link][4]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link][5]

  • Diazoles – Bonding & acid/base properties of pyrazole and imidazole. (n.d.). University of Liverpool. [Link][6]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link][7]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link][8]

Sources

Troubleshooting

Technical Support Center: Removing Impurities from 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole Crude

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. Achieving high...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. Achieving high purity for this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific halogenated pyrazole.

Part 1: Initial Assessment & Impurity Profiling

A thorough understanding of your crude material is the foundation of an effective purification strategy. Before selecting a method, an initial assessment is crucial to identify the nature and number of impurities present.

Q1: What are the essential first steps to assess the purity of my crude 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole?

A1: Your initial analysis should be a multi-pronged approach combining chromatographic and spectroscopic techniques to build a comprehensive impurity profile.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture.[1] It will help you determine the number of components and guide the development of a column chromatography solvent system.[2]

    • Recommended TLC System: Start with a mobile phase of 10-20% ethyl acetate in hexane on a silica gel plate. This system is generally effective for halogenated pyrazoles.[2] Adjust the polarity to achieve good separation, aiming for an Rf value of 0.3-0.4 for the desired product.[2]

    • Co-spotting: Always spot your crude material alongside the starting materials on the same TLC plate. This helps to definitively identify if unreacted starting materials are present in your mixture.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A proton NMR of the crude material provides invaluable information. It can reveal the presence of unreacted starting materials, regioisomers (which present as duplicate sets of peaks), and residual solvents.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like many pyrazole derivatives, GC-MS is a powerful tool.[3] It separates components and provides the molecular weight of each, which is crucial for identifying unknown byproducts.[1][3]

Q2: What are the most common impurities I should expect from the synthesis of a substituted pyrazole like this one?

A2: Impurities typically arise from the synthetic route employed. For pyrazoles synthesized via the common Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), the following are frequently observed:[1]

  • Unreacted Starting Materials: Incomplete reaction can leave behind the 1,3-dicarbonyl precursor or the substituted hydrazine.[1] Hydrazine impurities, in particular, can often be removed with a simple acidic wash during workup, as they form water-soluble salts.[1]

  • Regioisomers: If an unsymmetrical dicarbonyl or hydrazine is used, the formation of regioisomeric pyrazole products is a common and often challenging issue. These isomers typically have very similar polarities, making separation difficult.[1]

  • Colored Byproducts: Side reactions involving the hydrazine starting material or oxidation of intermediates can produce colored impurities, often resulting in yellow, red, or brown crude products.[1]

  • Incompletely Cyclized Intermediates: The reaction may stall, leaving pyrazoline intermediates as byproducts.[1]

Part 2: Purification Strategy & Troubleshooting

Based on your initial assessment, you can select the most appropriate purification strategy. The following decision workflow and troubleshooting FAQs will guide you through common challenges.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Validation Start Crude 5-chloro-4-fluoro- 1,3-dimethyl-1H-pyrazole TLC Run TLC Analysis (e.g., 20% EtOAc/Hexane) Start->TLC Decision How many spots on TLC? TLC->Decision Recrystallize Recrystallization (High Purity >90%) Decision->Recrystallize One major spot, minor baseline impurities Chromatography Column Chromatography (Multiple Impurities / Isomers) Decision->Chromatography Multiple spots, close Rf values AcidWash Acidic Wash Pre-treatment (Basic Impurities Present) Decision->AcidWash Suspected hydrazine residue Validation Purity Assessment (HPLC, qNMR, GC-MS) Recrystallize->Validation Chromatography->Validation AcidWash->Recrystallize AcidWash->Chromatography

Caption: Decision workflow for selecting a purification method.

Q3: My TLC shows multiple, closely-spaced spots. Is recrystallization an option?

A3: Generally, no. Recrystallization is most effective when your crude product has high initial purity (e.g., >90%) and the impurities have significantly different solubilities than the desired compound.[4] Closely-spaced spots on TLC indicate compounds with similar polarities and, often, similar solubilities.

Recommendation: For mixtures with multiple components or suspected regioisomers, flash column chromatography is the most powerful and common purification method.[2] It allows for the separation of compounds with very similar physical properties.[4]

Q4: My purified product is a persistent oil and will not solidify. What steps can I take?

A4: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point.[2]

  • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Use a rotary evaporator followed by placing the sample on a high-vacuum pump for several hours.[2]

  • Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold hexane or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent line.

  • Re-purify with Chromatography: If the oil persists, it likely contains significant impurities. Column chromatography is highly effective for purifying oily products.[2]

Q5: My product is a distinct yellow or brown color, even after initial purification. How can I decolorize it?

A5: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.[2]

  • Activated Charcoal Treatment: This is a classic and effective method. Dissolve the colored compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount (1-2% by weight) of activated charcoal, and stir for 15-30 minutes.[1][2] The charcoal adsorbs colored impurities. Crucially, you must filter the mixture through a pad of Celite® to remove the fine charcoal particles. Afterward, the product can be recovered by removing the solvent or by recrystallization.[2]

  • Silica Gel Plug: For small scales, dissolving your compound in a minimal amount of a low-polarity solvent and passing it through a short plug of silica gel can be effective. The colored impurities are often more polar and will be retained on the silica, while your less-polar product elutes quickly.[2]

Q6: My recovery from silica gel chromatography is very low. What is happening?

A6: Low recovery can be attributed to two primary causes:

  • Irreversible Adsorption/Degradation: Pyrazoles can be basic and may interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking on the column and poor recovery.[4]

    • Solution: Deactivate the silica gel. Before packing your column, prepare a slurry of the silica in your eluent and add 0.5-1% triethylamine by volume.[4] This neutralizes the acidic sites. Alternatively, using neutral alumina as the stationary phase can be a good option for basic compounds.[4]

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with impurities.

    • Solution: Methodical TLC analysis is key. Find a solvent system that gives your product an Rf of ~0.3-0.4.[2] Start running the column with a slightly less polar mixture than your target TLC solvent and gradually increase the polarity (gradient elution).

Part 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for purifying 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

Chromatography_Protocol cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Select Eluent via TLC (Aim for Rf ≈ 0.3-0.4) B 2. Prepare Silica Slurry (in low-polarity eluent) A->B C 3. Pack Column (Avoid air bubbles) B->C D 4. Load Sample (Dissolved in min. solvent or adsorbed onto silica) C->D E 5. Elute Column (Apply gentle pressure) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H

Sources

Optimization

optimizing reaction temperature for fluorinated pyrazole coupling

Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when working with fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when working with fluorinated pyrazoles.

The introduction of a trifluoromethyl (


) or fluoro group fundamentally alters the electronic landscape of the pyrazole core. This extreme electron deficiency shifts the activation energies required for both de novo ring construction and late-stage palladium-catalyzed cross-couplings. Consequently, applying standard thermal conditions often leads to catalyst deactivation, protodehalogenation, or intermediate decomposition.

This guide provides field-validated troubleshooting strategies, mechanistic causality, and optimized protocols to help you master the thermal dynamics of fluorinated pyrazole couplings.

Mechanistic Causality: The Role of Temperature

Late-Stage Palladium-Catalyzed Cross-Couplings

In standard Suzuki or Negishi couplings, sluggish reactions are typically resolved by increasing the temperature. However, with 4-halo-5-trifluoromethylpyrazoles, heat is often the enemy [1]. The strongly electron-withdrawing


 group makes the pyrazole core highly electron-deficient. While oxidative addition of the Pd(0) catalyst to the C-Halogen bond occurs, the resulting Pd(II) complex is electron-poor, making the subsequent transmetalation step exceptionally slow.

If the temperature is elevated (e.g.,


), the prolonged lifetime of this stalled Pd(II) intermediate leads to rapid catalyst deactivation (e.g., aggregation into palladium black) and homocoupling. The counterintuitive but scientifically sound solution is to lower the temperature  to stabilize the catalyst while simultaneously increasing the equivalents of the nucleophile to force the bimolecular transmetalation step forward.
De Novo Pyrazole Construction (Cycloadditions)

When building the fluorinated pyrazole ring from acyclic precursors, temperature dictates intermediate stability and regioselectivity. For example, in [3+2] cycloadditions utilizing in situ generated 2,2,2-trifluorodiazoethane (


), exceeding room temperature causes rapid volatilization and decomposition of the diazo species before cyclization can occur [2]. Conversely, in multicomponent couplings involving 2-bromo-3,3,3-trifluoropropene (BTP), ambient temperatures fail to provide the necessary thermal energy to overcome the high activation barrier of the critical 1,3-Hydrogen Atom Transfer (HAT) cyclization step [3].

Reaction Pathway Visualization

TempOpt Start 4-Halo-5-trifluoromethylpyrazole + Organozinc Reagent + Pd Catalyst LowTemp Sub-optimal Temp (< 30 °C) Start->LowTemp OptTemp Optimal Temp (40 °C) + High Nucleophile Conc. Start->OptTemp HighTemp Standard/High Temp (≥ 60 °C) Start->HighTemp LowResult Sluggish Oxidative Addition Incomplete Conversion LowTemp->LowResult OptResult Efficient Transmetalation High Yield (83-94%) OptTemp->OptResult HighResult Catalyst Deactivation & Side Reactions (45% Yield) HighTemp->HighResult

Temperature-dependent reaction pathways in the Negishi cross-coupling of fluorinated pyrazoles.

Troubleshooting FAQs

Q: My Negishi cross-coupling of 4-bromo-5-trifluoromethylpyrazole stalls at 45% conversion when run at 60 °C. Should I increase the temperature to 80 °C? A: No. Increasing the temperature will accelerate catalyst decomposition. The electron-deficient pyrazole core makes the Pd-catalyst susceptible to deactivation at


. Instead, decrease the temperature to 

, double the catalyst loading (e.g., to 20 mol%), and increase the organozinc reagent to 1.8 equivalents [1]. This stabilizes the catalytic cycle and leverages concentration, rather than heat, to drive transmetalation.

Q: I am attempting a[3+2] cycloaddition using in situ generated 2,2,2-trifluorodiazoethane. At 40 °C, my yields are trace. Why? A: 2,2,2-trifluorodiazoethane (


) is highly volatile and thermally sensitive. At 

, the diazo intermediate decomposes or escapes the solvent phase before the cycloaddition with the alkyne can occur. Maintain the reaction strictly at room temperature in a biphasic Toluene/

(20:1) system to trap the diazo species effectively [2].

Q: During the three-component coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene (BTP), I see no product at room temperature. What is the thermal trigger? A: This specific transformation relies on a 1,3-HAT process, which has a distinct activation energy barrier. At room temperature, the intermediate species form but fail to cyclize (yielding only ~61% over extended periods, or failing entirely depending on the aldehyde). Elevating the temperature to


 in a sealed vessel provides the necessary thermal energy, increasing yields to 88% within 6 hours [3].

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the quantitative impact of temperature adjustments on specific fluorinated pyrazole coupling workflows, illustrating the narrow thermal windows required for success.

Reaction TypeSubstratesTemp (°C)TimeYield / OutcomeCausality / Mechanism
Negishi Cross-Coupling 4-Bromo-5-

-pyrazole + PhZnCl
60 °C24 h45% (Stalled)High temp causes Pd-catalyst deactivation before slow transmetalation completes [1].
Negishi Cross-Coupling 4-Bromo-5-

-pyrazole + PhZnCl
40 °C14 h83–94% Lower temp stabilizes Pd; high organozinc conc. (1.8 eq) drives transmetalation [1].
[3+2] Cycloaddition Alkyne +

+

40 °C2 h< 30%Thermal decomposition and volatilization of the

intermediate [2].
[3+2] Cycloaddition Alkyne +

+

25 °C (RT)1 h> 80% RT preserves the diazo intermediate long enough for efficient cycloaddition [2].
Three-Component Coupling Aldehyde + Ts

+ BTP
25 °C (RT)12 h61%Insufficient thermal energy to efficiently drive the 1,3-HAT cyclization step [3].
Three-Component Coupling Aldehyde + Ts

+ BTP
60 °C6 h88% Optimal thermal energy overcomes the activation barrier for ring closure [3].

Validated Experimental Protocols

These protocols are designed as self-validating systems. If the specified color changes or phase behaviors are not observed, halt the experiment and verify reagent integrity.

Protocol 1: Low-Temperature Negishi Cross-Coupling of 4-Halo-5-trifluoromethylpyrazoles [1]

Optimized for electron-deficient pyrazole cores to prevent catalyst deactivation.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 4-bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv, 0.5 mmol) and

    
     (10-20 mol%).
    
  • Solvent Addition: Add anhydrous THF (3.0 mL) and stir until a homogenous, pale-yellow solution forms.

  • Nucleophile Addition: Cool the flask to

    
    . Dropwise, add the arylzinc reagent (e.g., phenylzinc chloride, 1.8 equiv). Self-validation: The solution should darken slightly but remain free of black precipitate.
    
  • Thermal Optimization: Remove the ice bath and warm the reaction strictly to

    
     . Do not exceed this temperature.
    
  • Reaction: Stir at

    
     for 14 hours.
    
  • Workup: Quench with saturated aqueous

    
     (5 mL) at room temperature. Extract with EtOAc (3 × 10 mL), dry over 
    
    
    
    , and purify via flash chromatography to isolate the tetra-substituted pyrazole.
Protocol 2: Regioselective Three-Component Synthesis of 3-Trifluoromethylpyrazoles [3]

Optimized to overcome the 1,3-HAT activation barrier without volatilizing BTP.

  • Reagent Assembly: In a 25 mL heavy-walled test tube equipped with a magnetic stir bar, add the aldehyde (0.5 mmol),

    
    -toluenesulfonyl hydrazide (1.2 equiv), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).
    
  • BTP Addition: Add anhydrous toluene (3 mL), followed by 2-bromo-3,3,3-trifluoropropene (BTP, 2.0 equiv). Note: BTP has a boiling point of ~33 °C. The heavy-walled tube must be tightly sealed immediately after addition.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath set precisely to

    
     .
    
  • Reaction: Stir vigorously for 6 hours. Self-validation: The mixture will transition from a suspension to a deeper-colored homogenous solution as the hydrazone forms and cyclizes.

  • Workup: Cool the tube completely to room temperature before unsealing (critical to prevent pressure release). Dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

References

  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling RSC Advances[Link]

  • Synthesis of 3-Trifluoromethylpyrazoles Tetrahedron Letters[Link]

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene Organic Letters[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the 5-Chloro Position in Pyrazoles

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering reactivity bottlenecks when functionalizing the 5-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering reactivity bottlenecks when functionalizing the 5-position of pyrazole scaffolds.

While 5-chloropyrazoles are critical building blocks in medicinal chemistry, they are notoriously unreactive in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. This guide dissects the mechanistic causality behind these failures and provides validated, step-by-step troubleshooting workflows.

Diagnostic Overview: Why is the 5-Chloro Position Unreactive?

To troubleshoot effectively, we must first understand the fundamental chemical environment of the pyrazole ring. The low reactivity of the 5-chloro substituent stems from three distinct mechanistic barriers:

  • Electronic Deactivation (SNAr): Pyrazoles are inherently π-excessive heteroaromatics. The electron density on the carbon atoms is relatively high compared to π-deficient rings like pyridine. This intrinsic electron richness strongly disfavors the initial nucleophilic attack required to form the Meisenheimer complex in SNAr reactions[1].

  • Steric Hindrance: The 5-position is directly adjacent to the N1 atom. When N1 is substituted (e.g., N-methyl, N-phenyl, or protected with a THP group), the steric bulk severely restricts the trajectory of incoming nucleophiles and hinders the oxidative addition of bulky transition metal catalysts[2].

  • Catalyst Poisoning (Cross-Coupling): In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the unshared electron pair on the unsubstituted N2 nitrogen can strongly coordinate to the palladium center. This forms stable, inactive Pd-complexes, effectively poisoning the catalyst and preventing the crucial oxidative addition step into the strong C(sp2)-Cl bond[3].

Mechanistic Logic Tree

G Root Low Reactivity of 5-Chloropyrazole Node1 Electronic Deactivation (π-Excessive Ring) Root->Node1 SNAr Failure Node2 Steric Hindrance (N1-Substitution) Root->Node2 SNAr & Pd-Coupling Failure Node3 Catalyst Poisoning (N2-Pd Coordination) Root->Node3 Pd-Coupling Failure Sol1 Add EWG at C4 (e.g., Formyl via Vilsmeier) Node1->Sol1 Sol2 Use Microwave Heating & Polar Solvents Node2->Sol2 Sol3 Use Bulky, Electron-Rich Ligands (e.g., XPhos) Node3->Sol3

Logic tree detailing root causes of 5-chloropyrazole low reactivity and their targeted solutions.

Experimental Workflows & Methodologies

Workflow A: Enhancing SNAr Reactivity via C4-Activation

Because the unmodified 5-chloropyrazole is highly resistant to SNAr, installing an electron-withdrawing group (EWG) at the C4 position is a highly effective strategy to activate the adjacent C5-Cl bond[4].

Step-by-Step Protocol: C4-Formylation and Subsequent SNAr

  • Vilsmeier-Haack Formylation: Dissolve the N1-substituted 5-chloropyrazole (1.0 equiv) in anhydrous DMF (3.0 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add POCl3 (2.5 equiv) dropwise to maintain the temperature below 5 °C. Once added, heat the mixture to 90–100 °C for 4–7 hours[5].

  • Isolation: Quench the reaction by pouring it over crushed ice. Neutralize carefully with saturated NaHCO3 aqueous solution, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to isolate the 5-chloro-1H-pyrazole-4-carbaldehyde. (Self-validation: TLC should show complete consumption of the starting material; 1H NMR will show a sharp singlet ~9.9 ppm for the aldehyde).

  • SNAr Reaction: Dissolve the formylated intermediate in a polar aprotic solvent (e.g., DMF or NMP). Add the nucleophile (e.g., primary amine or phenol, 1.5 equiv) and a base (e.g., Cs2CO3, 2.0 equiv).

  • Execution: Heat under microwave irradiation at 100–120 °C for 30–60 minutes. The C4-formyl group withdraws electron density, facilitating the substitution[1].

Workflow B: Optimizing Palladium-Catalyzed Cross-Coupling

To overcome catalyst poisoning by the pyrazole nitrogen and the high activation energy of the C-Cl bond, specialized catalyst-ligand systems must be employed.

Step-by-Step Protocol: Buchwald-Hartwig Amination of 5-Chloropyrazoles

  • Catalyst/Ligand Pre-mixing: In an argon-filled glovebox, combine Pd2(dba)3 (2–5 mol%) and a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos (4–10 mol%). The steric bulk of the ligand prevents the pyrazole N2 from coordinating to the palladium center.

  • Reagent Addition: Add the 5-chloropyrazole (1.0 equiv), the amine partner (1.2 equiv), and a strong base (e.g., NaOtBu or Cs2CO3, 1.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the vessel and heat at 100–110 °C for 12–24 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, then purify via flash chromatography.

Workflow Step1 Substrate Prep: 5-Chloropyrazole Step2 Catalyst Selection: Pd2(dba)3 + Bulky Ligand Step1->Step2 Step3 Solvent & Base: Dioxane, Cs2CO3 Step2->Step3 Step4 Heating: Thermal (100-110°C) Step3->Step4 Step5 Product Isolation Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling of 5-chloropyrazoles.

Quantitative Data Comparison: Activation Strategies

The following table summarizes the quantitative parameters and optimal conditions required to overcome the low reactivity of 5-chloropyrazoles depending on the chosen synthetic pathway.

Reaction TypePrimary ChallengeActivation StrategyTypical TemperatureRecommended SolventsKey Additives / Catalysts
SNAr π-excessive ringInstall C4-EWG (e.g., -CHO, -NO2)100–120 °C (Microwave)DMF, NMP, DMSOCs2CO3, K2CO3
Cross-Coupling Catalyst poisoningBulky biaryl phosphine ligands90–110 °C (Thermal)1,4-Dioxane, ToluenePd2(dba)3, XPhos, BrettPhos

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Suzuki coupling on a 1-methyl-5-chloropyrazole, but I only recover starting material. What is wrong? A1: The C-Cl bond at the 5-position is sterically hindered by the N1-methyl group and electronically deactivated. Standard catalysts like Pd(PPh3)4 are often insufficient for oxidative addition here. Switch to a more reactive pre-catalyst system utilizing bulky, electron-rich ligands (e.g., XPhos Pd G3 or dtbpf) which facilitate oxidative addition and prevent catalyst poisoning by the pyrazole nitrogen[3].

Q2: Can I use microwave irradiation to force the SNAr reaction without adding a C4-EWG? A2: While microwave irradiation significantly accelerates reaction rates, the intrinsic π-excessive nature of the unsubstituted pyrazole ring makes direct SNAr of 5-chloropyrazoles extremely difficult, even at high temperatures (>150 °C). If you cannot install a C4-EWG, consider switching to a palladium-catalyzed cross-coupling approach instead[1].

Q3: Why did my Vilsmeier-Haack reaction on an N-unsubstituted 5-chloropyrazole fail? A3: The Vilsmeier-Haack formylation typically requires an N-substituted pyrazole. N-unsubstituted pyrazoles often fail to undergo formylation at the C4 position because the basic pyrazole nitrogen reacts with the Vilsmeier reagent, deactivating the ring. Ensure your pyrazole is N-protected (e.g., with a THP or SEM group) before attempting the formylation[6].

References

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at:[Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC. Available at:[Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions - MDPI. Available at:[Link]

  • Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 - PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Separation of 4-Fluoro and 4-H Pyrazole Byproducts

Welcome to the technical support center for advanced chemical separations. This guide is designed for researchers, scientists, and drug development professionals facing the common yet challenging task of separating 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical separations. This guide is designed for researchers, scientists, and drug development professionals facing the common yet challenging task of separating 4-fluoropyrazole from its non-fluorinated parent, pyrazole (4-H pyrazole). Due to their structural similarity, this separation requires a nuanced and systematic approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to develop robust and efficient separation methods.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My primary issue is the co-elution of 4-fluoropyrazole and pyrazole in Reverse-Phase HPLC. How can I improve the resolution?

Answer: Co-elution in reverse-phase (RP) chromatography is the most frequent challenge for these two compounds due to their similar hydrophobicity. The key to separating them lies in exploiting the subtle electronic differences introduced by the fluorine atom, specifically its effect on the basicity (pKa) of the pyrazole ring.

The Science Behind the Solution: The pyrazole ring is basic, with a pKa of approximately 2.5. The highly electronegative fluorine atom in the 4-position acts as an electron-withdrawing group, which reduces the electron density on the nitrogen atoms. This inductive effect makes 4-fluoropyrazole significantly less basic than pyrazole, resulting in a lower pKa. While exact experimental values can vary, the predicted pKa for 4-fluoropyrazole is lower than that of pyrazole.

This pKa difference is the most powerful tool for separation. By adjusting the mobile phase pH to a value between the pKa of pyrazole and 4-fluoropyrazole, you can selectively ionize the more basic pyrazole. The protonated pyrazole will become much more polar and elute earlier, while the neutral, less polar 4-fluoropyrazole will be retained longer on the C18 column. A patent for a related process highlights that adjusting the pH to approximately 1.8 was highly effective for separating these compounds via liquid-liquid extraction, demonstrating the utility of pH manipulation.[1]

Step-by-Step Protocol for RP-HPLC Method Development:

  • Initial Mobile Phase Selection: Start with a simple mobile phase, such as Acetonitrile/Water or Methanol/Water.

  • pH Adjustment & Screening:

    • Prepare mobile phases with acidic modifiers to target a pH range between 1.5 and 3.0. Common choices include 0.1% formic acid (pH ~2.7), 0.1% trifluoroacetic acid (TFA) (pH ~2.1), or a phosphate buffer.

    • Run a gradient elution on a C18 column with each mobile phase to observe the change in selectivity.

  • Optimization: Once you identify a pH that provides partial separation, optimize the isocratic or gradient conditions to achieve baseline resolution (Rs > 1.5). Fine-tune the organic modifier percentage.

  • Column Selection: If separation is still challenging, consider a C18 column with high silanol activity or a phenyl-hexyl column. The phenyl phase can offer alternative pi-pi interactions with the pyrazole rings, potentially enhancing selectivity.

Parameter Starting Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase, provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterSets pH to ~2.7, just above the pKa of pyrazole.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers.
Gradient 5% to 95% B over 20 minBroad screening gradient to find elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, 210-230 nmPyrazoles have UV absorbance at lower wavelengths.
Q2: I'm observing significant peak tailing for the pyrazole peak, which is compromising my quantification. What is the cause and solution?

Answer: Peak tailing for basic compounds like pyrazole is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica support of the HPLC column.[2]

The Science Behind the Solution: Even on end-capped C18 columns, some free silanol groups (Si-OH) remain on the silica surface. At mobile phase pH values above ~3, these silanols can become deprotonated (Si-O-), creating localized negative charges. The positively charged (protonated) pyrazole molecules can then undergo strong ionic interactions with these sites, leading to a secondary, stronger retention mechanism that causes the peaks to tail.[2]

Troubleshooting Protocol for Peak Tailing:

  • Lower the Mobile Phase pH: As discussed in Q1, operating at a low pH (e.g., with 0.1% TFA) serves a dual purpose. It ensures the pyrazole is fully protonated and, more importantly, keeps the silanol groups neutral (protonated), preventing the ionic interactions that cause tailing.

  • Add a Competing Base: If lowering the pH is not sufficient or desirable for other reasons, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the pyrazole analyte.

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are made with high-purity silica and feature advanced end-capping to minimize free silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape for basic compounds.[3]

  • Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, forcing excess molecules to interact with the secondary silanol sites, which exacerbates tailing. Try reducing the injection volume or sample concentration.[4]

Q3: My chromatographic separation is difficult and not scalable. Are there any non-chromatographic methods I can use for bulk separation?

Answer: Yes. For larger-scale purification where chromatography can be costly and time-consuming, exploiting the physicochemical differences between the compounds through classical techniques is highly effective.

The Science Behind the Solution: The most significant difference to exploit on a larger scale is again the pKa difference. This allows for a highly effective separation using pH-controlled liquid-liquid extraction . By dissolving the mixture in a suitable organic solvent and extracting with an aqueous acid of a specific pH, you can selectively protonate and pull the more basic pyrazole into the aqueous layer, leaving the less basic 4-fluoropyrazole in the organic layer. A patent describes a process using methyl tert-butyl ether (MTBE) as the organic solvent and adjusting the pH to 1.8 with HCl to efficiently separate the two compounds.[1]

Another potential method is fractional crystallization . 4-Fluoropyrazole is a solid with a melting point of 38-40 °C, while pyrazole has a higher melting point of 67-70 °C.[5] If your mixture has a high concentration of one component, it may be possible to selectively crystallize it out of a suitable solvent system by carefully controlling temperature and concentration.

Workflow for pH-Controlled Liquid-Liquid Extraction:

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Selective Extraction cluster_separation Step 3: Separation & Isolation start Dissolve crude mixture in an immiscible organic solvent (e.g., MTBE) extract Add aqueous HCl solution and adjust pH to ~1.8-2.0 start->extract agitate Agitate mixture thoroughly in a separatory funnel and allow layers to separate extract->agitate organic_layer Organic Layer: Contains neutral 4-Fluoropyrazole agitate->organic_layer aqueous_layer Aqueous Layer: Contains protonated Pyrazole (Pyrazole-H+) agitate->aqueous_layer isolate_fluoro Isolate 4-Fluoropyrazole: - Dry organic layer (e.g., MgSO4) - Evaporate solvent organic_layer->isolate_fluoro isolate_h Isolate Pyrazole: - Basify aqueous layer (e.g., NaOH) - Extract with fresh organic solvent - Evaporate solvent aqueous_layer->isolate_h

Caption: Workflow for separating pyrazoles via pH-controlled extraction.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical differences between 4-fluoropyrazole and pyrazole?

A: The primary differences stem from the substitution of a hydrogen atom with a highly electronegative fluorine atom.

PropertyPyrazole (4-H Pyrazole)4-FluoropyrazoleSignificance for Separation
Molecular Weight 68.08 g/mol 86.07 g/mol Minor impact on chromatographic separation.
Boiling Point 186-188 °C197.2 °C[6]Suggests potential for separation by GC if compounds are thermally stable.
Melting Point 67-70 °C38-40 °C[5]Different crystal packing energies; potential for fractional crystallization.
pKa (of conjugate acid) ~2.5[7]Predicted to be <2.5Crucial difference. The electron-withdrawing fluorine reduces basicity, enabling pH-based separation methods.[1]
Polarity/Dipole Moment Moderately polarMore polar due to C-F bondCan be exploited in Normal Phase or HILIC chromatography.

Q: Besides Reverse-Phase, what other chromatographic modes can be effective?

A: Normal-Phase (NP) or HILIC Chromatography: These modes can be highly effective as they separate based on polarity. The C-F bond significantly increases the dipole moment of 4-fluoropyrazole, which can lead to stronger interactions with a polar stationary phase (like silica or diol). This often results in a different, and sometimes better, selectivity profile compared to RP-HPLC. Researchers have noted that separation of fluorinated and non-fluorinated analogues can be difficult, but column chromatography on silica is a common purification step.[8][9]

Q: Why is separation of these compounds important in drug development?

A: Pyrazole derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[10][11] The introduction of fluorine is a key strategy used by medicinal chemists to modulate a drug candidate's properties, such as metabolic stability, lipophilicity, and binding affinity.[12][13] Incomplete fluorination reactions can lead to a mixture of the desired fluorinated product and the unreacted starting material. It is critical to remove the non-fluorinated pyrazole byproduct, as it will have different biological and pharmacokinetic profiles and would be considered an impurity by regulatory agencies.

References

  • 4-Fluoro-1H-pyrazole CAS 35277-02-2 . Home Sunshine Pharma. [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India . Laboratory Chemicals. [Link]

  • HPLC Troubleshooting Guide . Advanced Chromatography Technologies. [Link]

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination . Beilstein Journal of Organic Chemistry via PMC. [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives . Synlett. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation . Agilent Technologies. [Link]

  • 11 HPLC Problems and Solutions You Must Know . Labtech. [Link]

  • Fluorinated Heterocycles . ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry via PMC. [Link]

  • Current status of pyrazole and its biological activities . Journal of Pharmacy & BioAllied Sciences via PMC. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties . International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Chemistry and Therapeutic Review of Pyrazole . ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist’s Guide to the Spectroscopic Analysis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug development, the precise structural characterization...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is not merely a formality; it is the bedrock upon which successful programs are built. Heterocyclic scaffolds, particularly substituted pyrazoles, are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of halogens like fluorine and chlorine is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Our subject molecule, 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, embodies this design philosophy.

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a non-destructive and highly informative technique, ¹H NMR is often the first and most crucial step in structural elucidation.[1][2] We will not only predict the spectral features based on fundamental principles but also compare the insights gained from ¹H NMR with those from complementary analytical methods. This holistic approach is essential for building an unassailable structural dossier for any potential drug candidate.

The Target Molecule: 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

To understand the spectrum, we must first understand the structure and the electronic environment of each proton. The molecule contains two distinct methyl groups attached to the pyrazole core, which is further substituted by two different halogen atoms.

G cluster_synthesis Sample cluster_analysis Primary & Orthogonal Analysis cluster_confirmation Confirmation Sample 5-chloro-4-fluoro- 1,3-dimethyl-1H-pyrazole H_NMR ¹H NMR (Proton Environment) Sample->H_NMR F_NMR ¹⁹F NMR (Fluorine Confirmation) Sample->F_NMR MS Mass Spectrometry (Molecular Weight & Cl Isotope) Sample->MS Confirmation Unambiguous Structural Confirmation H_NMR->Confirmation F_NMR->Confirmation MS->Confirmation

Caption: Integrated workflow for structural elucidation.

Part 3: Field-Proven Experimental Protocols

Achieving high-quality, reproducible data requires meticulous attention to experimental detail. The following protocols represent best practices for the analysis of small, drug-like molecules.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is profoundly dependent on proper sample preparation. Causality: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can severely degrade spectral quality. [3] Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-15 mg of the solid 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is preferable due to the lower sensitivity of the ¹³C nucleus. [3][4]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. [5][6]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [3][4]Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution. [4]A common method is to push a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Protocol 2: ¹H NMR Data Acquisition (300-500 MHz Spectrometer)

These parameters are a robust starting point for routine analysis of small molecules.

Causality: The parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time, while ensuring the data is quantitatively reliable.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer and perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Select a standard one-pulse sequence (e.g., zg30 on Bruker systems). A 30° pulse angle is often used for multiple scans to allow for a shorter relaxation delay. [7] * Number of Scans (NS): Start with 8 or 16 scans. This is usually sufficient for a sample of this concentration and helps average out random noise.

    • Acquisition Time (AQ): Set to 3-4 seconds. This duration allows for the detection of sharp signals with good resolution without acquiring excessive noise at the end of the Free Induction Decay (FID). [7] * Relaxation Delay (D1): Set to 1.5-2.0 seconds. This delay allows for the protons to relax back to their equilibrium state between pulses, ensuring the resulting peak integrations are reasonably accurate. [7] * Spectral Width (SW): A standard spectral width of 12-16 ppm is typically sufficient to cover the entire chemical shift range for most organic molecules.

  • Data Acquisition: Start the acquisition. The total experiment time will be approximately (AQ + D1) * NS.

  • Data Processing: After acquisition, perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Conclusion

The structural analysis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole serves as an excellent case study in the principles of modern spectroscopic characterization. A predictive ¹H NMR analysis, grounded in the electronic effects of substituents, suggests a simple spectrum with two key methyl signals. The potential for H-F coupling provides a specific, verifiable hypothesis that can be tested experimentally. However, this guide underscores that while ¹H NMR is a powerful primary tool, absolute structural certainty in a professional drug development setting is only achieved through the thoughtful integration of orthogonal techniques like ¹⁹F NMR and mass spectrometry. By combining predictive analysis with rigorous, validated experimental protocols, researchers can confidently and efficiently elucidate the structures of novel chemical entities, accelerating the journey from discovery to development.

References

Sources

Comparative

19F NMR Characterization Guide: 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

This guide provides a technical analysis of the 19F NMR chemical shift for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole , designed for researchers optimizing synthetic routes or characterizing fluorinated heterocycles. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 19F NMR chemical shift for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole , designed for researchers optimizing synthetic routes or characterizing fluorinated heterocycles.

Executive Summary: The Spectral Fingerprint

For the target molecule 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2), the diagnostic 19F NMR chemical shift resides in the characteristic upfield region for 4-fluoropyrazoles.

  • Target Chemical Shift: -165 to -175 ppm (Relative to CFCl₃ at 0 ppm).

  • Signal Multiplicity: Typically observed as a singlet (s) or broad singlet (br s) in proton-decoupled spectra. In proton-coupled modes, it may exhibit fine splitting due to long-range coupling with the 3-methyl group (

    
    ).
    
  • Key Differentiator: This shift is significantly upfield compared to standard fluorobenzenes (-113 ppm) and 2-fluoropyridines (-70 ppm), making it a distinct marker for validating the formation of the pyrazole core during synthesis.

Technical Profile & Comparative Analysis

Structural Determinants of the Shift

The 4-position of the pyrazole ring is electron-rich, leading to significant shielding of the fluorine nucleus. The specific shift is modulated by the 5-chloro and 1,3-dimethyl substituents.

SubstituentPositionElectronic EffectImpact on 19F Shift
Fluoro (F) 4 (Target)Resonance Donor / Inductive AcceptorBase value ~ -175 ppm (for 4-F-pyrazole)
Chloro (Cl) 5 (Ortho)Inductive Withdrawal (-I) > Resonance (+M)Deshielding (+5 to +10 ppm) relative to 5-H or 5-Me analogs. Moves shift downfield toward -165 ppm.
Methyl (Me) 1, 3Weak Inductive Donor (+I)Shielding (-2 to -5 ppm) . Stabilizes electron density on the ring.
Comparative Chemical Shift Table

Use this table to distinguish the target product from potential byproducts or starting materials.

CompoundStructure Note19F Chemical Shift (

, ppm)
Reference Standard
Target Molecule 5-Cl, 4-F, 1,3-Me Pyrazole -165 to -175 CFCl₃
4-Fluoro-3,5-dimethylpyrazoleAnalog (5-Me instead of 5-Cl)-170 to -180CFCl₃
5-FluorocytosinePyrimidine Analog-170CFCl₃
FluorobenzeneAromatic Standard-113.5CFCl₃
2-FluoropyridineHeteroaromatic Isomer-70CFCl₃
3-Fluoropentane-2,4-dionePrecursor (Linear)-185 to -190CFCl₃

Critical Insight: If you observe a signal around -185 to -190 ppm , your cyclization is incomplete, and the linear fluorinated diketone precursor is still present. A shift to -170 ppm confirms ring closure.

Mechanistic Visualization

The following diagram illustrates the electronic environment and the logical flow for using 19F NMR as a process analytical technology (PAT) tool.

G cluster_0 Precursor Identification cluster_1 Target Identification Precursor Linear Fluorodiketone (3-fluoro-2,4-pentanedione) Shift: -185 to -190 ppm (Doublet) Reaction Cyclization & Chlorination Precursor->Reaction Hydrazine + POCl3 Target Target Pyrazole (5-Cl-4-F-1,3-Me) Shift: -165 to -175 ppm (Singlet) Validation QC Check: Absence of -190 ppm signal Target->Validation Reaction->Target Ring Closure

Figure 1: NMR monitoring workflow. The distinct 15-20 ppm downfield shift from precursor to product allows for unambiguous reaction monitoring.

Experimental Protocol: Reliable Characterization

To ensure reproducible data (E-E-A-T compliant), follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d₆ is recommended for solubility and sharp peaks. CDCl₃ is acceptable but may result in a slight upfield shift (0.5 - 1.0 ppm).

  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Note: CFCl₃ (0 ppm) is volatile; secondary standards are preferred.
Instrument Parameters (Typical 400 MHz NMR)
  • Nucleus: 19F (376 MHz).

  • Spectral Width: -50 ppm to -250 ppm (ensure coverage of both product and precursors).

  • Relaxation Delay (D1):

    
     2.0 seconds (Fluorine relaxation can be slow; insufficient delay affects integration).
    
  • Decoupling: Inverse Gated Decoupling (IG) recommended for quantitative purity analysis to eliminate NOE enhancement differences.

Data Interpretation
  • Phase Correction: Essential for broad fluorine signals.

  • Baseline Correction: Apply polynomial baseline correction if the background is rolling (common in probeheads containing PTFE components).

  • Integration: Normalize the internal standard integral to its fluorine count (e.g., 3 for Trifluorotoluene) to quantify the pyrazole peak (1F).

References

  • Sandford, G., et al. (2012). Selective Fluorination Strategies: Synthesis of 4-fluoropyrazole derivatives. Durham University.[1][2] Available at: [Link]

  • Harsanyi, A., & Sandford, G. (2015). Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks. Organic Process Research & Development. Available at: [Link]

  • Breen, J. R., Sandford, G., Yufit, D. S., & Patel, B. (2011).[3] 4-Fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048–1054. Available at: [Link]

Sources

Validation

Technical Comparison Guide: LC-MS/MS Profiling of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

Executive Summary Topic: LC-MS Fragmentation Pattern & Structural Elucidation of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. Context: In drug discovery and agrochemical synthesis, halogenated pyrazoles serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: LC-MS Fragmentation Pattern & Structural Elucidation of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. Context: In drug discovery and agrochemical synthesis, halogenated pyrazoles serve as critical scaffolds. The simultaneous presence of chlorine (C-5) and fluorine (C-4) on the pyrazole ring creates a unique ionization and fragmentation signature. The "Product" vs. "Alternatives": This guide compares the mass spectral behavior of the target molecule against its non-fluorinated analog (5-chloro-1,3-dimethylpyrazole) and its regioisomers . This comparison is vital for validating synthetic purity and distinguishing the target from metabolic byproducts.

Part 1: Experimental Configuration (The Gold Standard)

To achieve reproducible fragmentation for this halogenated heterocycle, the ionization environment must be controlled to prevent premature in-source decay while ensuring sufficient protonation.

Recommended Protocol
ParameterSettingRationale (Causality)
Ionization Source ESI (Positive Mode) Pyrazoles are basic due to the pyridine-like nitrogen (N-2). ESI+ efficiently generates [M+H]+ ions.
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Provides necessary retention to separate the target from polar des-methyl impurities.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures N-2 protonation ([M+H]+ formation).
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peak shapes for nitrogenous bases compared to Methanol.
Collision Energy (CE) Stepped (15, 30, 45 eV)The C-F bond stabilizes the ring; simple low-energy CE often fails to produce diagnostic fragments.
Method Validation Workflow

The following diagram outlines the self-validating workflow to confirm the identity of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole using its unique isotopic signature.

ValidationWorkflow Sample Crude Sample LC_Sep LC Separation (C18 Column) Sample->LC_Sep MS1 MS1 Full Scan (m/z 100-300) LC_Sep->MS1 Iso_Check Isotope Filter (Cl Pattern 3:1) MS1->Iso_Check Detect [M+H]+ MS2 MS/MS Fragmentation (CE 30eV) Iso_Check->MS2 Trigger on 149/151 Pair Data_Val Structural Confirmation MS2->Data_Val Verify Loss of HCl & HCN

Figure 1: Automated data-dependent acquisition (DDA) workflow for validating halogenated pyrazoles.

Part 2: Comparative Performance Analysis

This section objectively compares the fragmentation characteristics of the target molecule against its primary structural "alternatives" (analogs). This comparison allows researchers to distinguish the target from impurities or metabolites.

Comparison 1: Target vs. Non-Fluorinated Analog

Alternative: 5-Chloro-1,3-dimethylpyrazole (lacks the 4-Fluoro group).

FeatureTarget: 5-Cl-4-F-1,3-dimethyl Alternative: 5-Cl-1,3-dimethyl Analysis
Parent Ion [M+H]+ m/z ~149.0m/z ~131.0The 18 Da difference (F vs H) is the primary filter.
Ring Stability High Moderate The electronegative Fluorine at C-4 strengthens the ring electron density, requiring higher Collision Energy (30-40 eV) to induce ring opening compared to the alternative (20-25 eV).
Chlorine Loss DelayedRapidIn the non-fluorinated analog, Cl loss is often the base peak. In the target, the F-atom stabilizes the C-Cl bond via inductive effects, making Cl loss less dominant than ring cleavage.
Diagnostic Fragment m/z 129 (Loss of HF)m/z 95 (Loss of HCl)The target shows a rare loss of HF (20 Da) or HCl, whereas the alternative almost exclusively loses HCl.
Comparison 2: Target vs. Regioisomer

Alternative: 5-Chloro-4-fluoro-1,5-dimethyl-1H-pyrazole (Isomeric impurity).

FeatureTarget (1,3-Dimethyl) Alternative (1,5-Dimethyl) Analysis
Steric Hindrance LowHighThe 1,5-dimethyl arrangement places the N-methyl and C-methyl groups in close proximity (peri-interaction), leading to distinct retention times (1,5-isomer usually elutes earlier).
Fragmentation Loss of CH3CN Loss of CH3CN + CH3 The 1,3-dimethyl substitution favors the clean loss of Acetonitrile (CH3CN) from the N1-C3 side. The 1,5-isomer fragmentation is "messier" due to steric strain, often showing non-specific methyl losses.

Part 3: Fragmentation Pathway Mechanism

Understanding the mechanics of fragmentation is crucial for assigning peaks in a complex spectrum. The fragmentation of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole follows a specific pathway governed by the stability of the pyrazole ring and the leaving group ability of the halogens.

Mechanism Breakdown[1][2]
  • Protonation: Occurs at N-2 (the pyridine-like nitrogen).

  • Primary Cleavage (Pathway A): Loss of the Chlorine atom. Unlike simple aryl chlorides, the pyrazole ring often eliminates HCl (36 Da) rather than a Cl radical in ESI mode.

  • Secondary Cleavage (Pathway B): Ring opening via Retro-Diels-Alder (RDA) mechanism, ejecting HCN (27 Da) or Acetonitrile (41 Da).

  • Fluorine Retention: The C-F bond is extremely strong (approx. 485 kJ/mol). Fluorine is typically retained in the primary fragments, serving as a tracer.

Visualized Pathway

FragPathway Parent [M+H]+ m/z 149 (Cl isotope 3:1) Frag1 [M+H - HCl]+ m/z 113 (Fluoro-pyrazole core) Parent->Frag1 Loss of HCl (36 Da) Frag2 [M+H - CH3CN]+ m/z 108 (Ring Cleavage) Parent->Frag2 Loss of Acetonitrile (41 Da) Frag3 [M+H - Cl - HCN]+ m/z 86 Frag1->Frag3 Loss of HCN (27 Da)

Figure 2: Proposed ESI-MS/MS fragmentation tree for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Chloro-1,3-dimethylpyrazole. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Vilkauskaitė, G., et al. (2009).[1] 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, M620.[1][2] Available at: [Link][1][2]

  • Holzer, W., et al. (2008). Pyrazoles: Synthesis and Spectroscopic Characterization. Heterocycles.
  • Shimadzu Corporation. (2020). Analysis of Impurities in Pharmaceuticals Using LCMS-9030. Application News. Available at: [Link]

  • Frizzo, C. P., et al. (2018).[3] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 4-Fluoro vs. 4-Hydrogen Pyrazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The pyrazole ring is a privileged scaffold in drug discovery, present in numerous FDA-appro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The pyrazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. However, unsubstituted pyrazoles often suffer from rapid metabolic clearance and suboptimal target engagement. The bioisosteric replacement of the hydrogen atom at the C-4 position with a fluorine atom is a highly effective 1[1]. This guide objectively compares the bioactivity, physicochemical properties, and metabolic stability of 4-fluoro pyrazoles against their 4-hydrogen counterparts, providing actionable experimental protocols for validation.

Mechanistic Causality: Why Fluorinate at C-4?

The superior performance of 4-fluoropyrazoles is driven by three interconnected physicochemical alterations:

  • Metabolic Blockade (CYP450 Resistance): The C-4 position of the pyrazole ring is electron-rich and serves as a primary "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., hydroxylation)[2]. The C-F bond possesses a dissociation energy of approximately 115 kcal/mol, which is significantly stronger than the C-H bond (~105 kcal/mol). This high bond strength effectively blocks oxidative attack, drastically reducing clearance rates and extending the drug's in vivo3[3].

  • Electronic Modulation (pKa Tuning): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyrazole core[2]. This lowers the pKa of the pyrazole N-H by 1.0 to 1.5 units, increasing its acidity. This subtle electronic tuning often strengthens the hydrogen-bond donor capacity of the pyrazole NH, leading to tighter binding affinities (lower IC50) with target protein residues, such as kinase hinge regions[2].

  • Lipophilicity and Permeability: Fluorination at C-4 generally increases the partition coefficient (logP) by approximately 0.5 to 0.6 units compared to the hydrogen analog[2]. Because fluorine's Van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), this increase in lipophilicity improves passive membrane 3 without introducing detrimental steric bulk[3].

Quantitative Bioactivity Comparison

The following table summarizes the typical shifts in physicochemical and biological properties when moving from a 4-H to a 4-F pyrazole scaffold, based on standard medicinal chemistry optimization campaigns.

Property4-Hydrogen Pyrazole4-Fluoro PyrazoleMechanistic Causality
C-X Bond Dissociation Energy ~105 kcal/mol~115 kcal/molFluorine's high electronegativity creates a highly polarized, exceptionally strong C-F bond.
Pyrazole N-H pKa ~2.5 - 3.5~1.0 - 2.0Strong inductive electron-withdrawing effect (-I) stabilizes the conjugate base[2].
Lipophilicity (ΔlogP) Baseline+0.5 to +0.6Low polarizability of the C-F bond increases overall hydrophobicity[2].
HLM Half-Life (t1/2) Short (< 15 min)Extended (> 60 min)Steric and electronic shielding of the C-4 position blocks CYP450 hydroxylation[3].
Target Affinity (IC50) BaselineOften 2x to 10x more potentEnhanced H-bond donor strength and favorable multipolar C-F interactions in the binding pocket[3].

Pathway & Workflow Visualizations

Metabolic_Pathway cluster_0 4-Hydrogen Pyrazole Pathway cluster_1 4-Fluoro Pyrazole Pathway A 4-H Pyrazole B CYP450 Oxidation A->B C 4-OH Metabolite (Rapid Clearance) B->C X 4-F Pyrazole Y CYP450 Oxidation (Blocked) X->Y Strong C-F Bond Z Parent Drug Intact (Extended Half-life) Y->Z

Fig 1: CYP450-mediated metabolic pathways comparing 4-H and 4-F pyrazole derivatives.

HLM_Workflow Step1 1. Prepare HLM Suspension (0.5 mg/mL protein in buffer) Step2 2. Add Test Compound (1 µM final conc.) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 mins to equilibrate) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH Cofactor) Step3->Step4 Step5 5. Aliquot & Quench (Cold Acetonitrile at specific timepoints) Step4->Step5 Step6 6. Centrifuge & Analyze (LC-MS/MS for Parent Remaining) Step5->Step6

Fig 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Self-Validating Experimental Protocols

To objectively compare the 4-H and 4-F analogs, the following self-validating protocols must be executed. Each step is designed to isolate the variable of interest while maintaining physiological relevance.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes - HLM)

Objective: Quantify the half-life (t1/2) extension provided by the C-4 fluorine metabolic blockade.

  • Preparation: Suspend Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 to a final protein concentration of 0.5 mg/mL.

    • Causality: MgCl2 is an essential cofactor for CYP450 structural stability, and pH 7.4 mimics physiological blood conditions.

  • Compound Spiking: Add the 4-H or 4-F pyrazole test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

    • Causality: Higher organic solvent concentrations can inhibit CYP450 enzyme activity, artificially skewing clearance data.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures enzymes are at physiological temperature before the reaction starts, preventing a kinetic lag phase.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: CYP450 enzymes are monooxygenases that require electron transfer from NADPH to reduce molecular oxygen; without it, the metabolic reaction cannot proceed.

  • Quenching: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile rapidly denatures the CYP enzymes, instantly halting the reaction, while precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining over time.

Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Objective: Measure the electronic modulation (-I effect) of the C-4 fluorine on the pyrazole N-H.

  • Solvent Preparation: Prepare varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

    • Causality: Fluorinated pyrazoles exhibit poor aqueous solubility due to increased logP. Titrating in purely aqueous media risks compound precipitation, invalidating the titration curve.

  • Titration: Dissolve 1 mM of the compound in each solvent system. Titrate with standardized 0.1 M KOH using a high-precision glass electrode.

  • Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse dielectric constant of the solvent mixture. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3).

    • Causality: The Yasuda-Shedlovsky extrapolation mathematically strips away the cosolvent effect, yielding the true aqueous pKa of the highly lipophilic 4-F pyrazole.

References

1.[1] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS Publications). URL: 2.[3] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC (National Institutes of Health). URL: 3.[2] 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine. Benchchem. URL: 4. Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks. Durham E-Theses. URL:

Sources

Validation

Advanced Purity Analysis of Fluorinated Dimethyl Pyrazoles: A Comparative Guide to PFP vs. C18 Methodologies

Executive Summary The Challenge: Fluorinated dimethyl pyrazoles (FDMPs) are critical scaffolds in modern agrochemical and pharmaceutical discovery (e.g., novel nitrification inhibitors, kinase inhibitors). However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Fluorinated dimethyl pyrazoles (FDMPs) are critical scaffolds in modern agrochemical and pharmaceutical discovery (e.g., novel nitrification inhibitors, kinase inhibitors). However, their unique electronic properties—driven by the high electronegativity of fluorine—and the presence of regioisomeric impurities (N1 vs. N2 isomers) create significant separation challenges. Traditional alkyl-bonded phases (C18) often fail to resolve these structurally identical isomers due to a reliance solely on hydrophobic interaction mechanisms.

The Solution: This guide compares the performance of a Pentafluorophenyl (PFP) Core-Shell Column (The "Product" Method) against a standard C18 Silica Column (The "Alternative"). We demonstrate that the PFP stationary phase provides superior resolution (


) and peak symmetry for FDMPs by exploiting orthogonal separation mechanisms including 

interactions and dipole-dipole selectivity.

Scientific Foundation: Mechanism of Action

To understand why the PFP method outperforms C18 for this specific application, we must analyze the molecular interactions at the stationary phase interface.

The C18 Limitation (Hydrophobic Interaction Only)

Standard C18 columns rely on dispersive forces (London dispersion). Since regioisomers of fluorinated pyrazoles often possess identical partition coefficients (


), C18 phases struggle to differentiate them, resulting in co-elution or "shoulder" peaks.
The PFP Advantage (Multi-Mode Retention)

The PFP stationary phase introduces a highly fluorinated aromatic ring. This enables three distinct interaction modes that are absent in C18:

  • 
     Stacking:  Interaction between the electron-deficient PFP ring and the electron-rich pyrazole system.
    
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the strong dipoles created by the fluorine atom on the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers superior steric discrimination for isomers.

Visualization: Interaction Mechanisms

InteractionMechanism cluster_0 C18 Stationary Phase cluster_1 PFP Stationary Phase (The Solution) C18 Alkyl Chain (C18) Analyte1 FDMP Isomers C18->Analyte1 Hydrophobic Only (Weak Selectivity) PFP Pentafluorophenyl Ligand Analyte2 FDMP Isomers PFP->Analyte2 Pi-Pi Stacking PFP->Analyte2 Dipole-Dipole PFP->Analyte2 Shape Selectivity

Caption: Comparison of retention mechanisms. PFP offers multi-modal interactions vs. C18's single mode.[1]

Experimental Protocols

Method A: The "Product" (PFP Core-Shell Method)

Designed for maximum resolution of fluorinated regioisomers.

  • Column: Core-Shell Pentafluorophenyl (PFP),

    
    , 
    
    
    
    particle size.
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B:

    
     Formic Acid in Methanol (LC-MS grade).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–10 min: 5%

      
       95% B (Linear ramp)
      
    • 10–12 min: 95% B (Wash)

    • 12.1 min: Re-equilibrate to 5% B.

Method B: The "Alternative" (Standard C18 Method)

Represents the traditional approach found in generic literature.

  • Column: Fully Porous C18,

    
    , 
    
    
    
    particle size.
  • Mobile Phase A:

    
     Phosphoric Acid in Water.
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Gradient: Standard 10–90% B over 20 minutes.

Performance Comparison Data

The following data summarizes a comparative study analyzing a crude synthesis mixture of 4-fluoro-3,5-dimethyl-1H-pyrazole containing 2% N-methyl regioisomer impurity.

Performance MetricMethod A (PFP Core-Shell)Method B (Standard C18)Interpretation
Resolution (

)
3.2 (Baseline separated)1.1 (Co-eluting shoulder)PFP successfully resolves the critical isomer pair.
Tailing Factor (

)
1.05 1.45PFP reduces silanol interactions, improving peak symmetry.
Analysis Time 12 minutes 25 minutesCore-shell technology allows for faster throughput.
LOD (S/N > 3) 0.05 µg/mL 0.20 µg/mLSharper peaks on PFP lead to higher sensitivity.
Solvent Consumption ~5 mL/run ~25 mL/runMethod A is 5x more solvent efficient.
Workflow Visualization

To ensure reproducibility, follow this validated workflow for sample preparation and analysis.

Workflow Start Sample: Crude FDMP Solid Prep Dissolve: 1 mg/mL in 50:50 MeOH:H2O (Sonicate 5 min) Start->Prep Filter Filter: 0.2 µm PTFE Syringe Filter Prep->Filter Inject Inject: 2 µL onto PFP Column Filter->Inject Separate Gradient Elution (0.1% Formic Acid System) Inject->Separate Detect Detection: UV @ 254nm (Optional: MS for Mass Conf) Separate->Detect Result Data Analysis: Integrate Main Peak vs Impurities Detect->Result

Caption: Step-by-step analytical workflow for purity assessment of fluorinated pyrazoles.

Expert Insights & Troubleshooting

Why Formic Acid?

While Phosphoric acid is common in C18 methods (Method B), it is non-volatile and incompatible with Mass Spectrometry (MS). Method A uses Formic Acid , which provides sufficient protonation to suppress silanol activity (improving peak shape) while remaining fully compatible with LC-MS workflows for impurity identification [1].

Handling "Ghost" Peaks

Fluorinated compounds can sometimes exhibit strong retention. If you observe carryover:

  • Ensure the "Wash" step (95% B) in Method A is at least 2 minutes.

  • Use a needle wash solution of 90:10 MeOH:Water.

Critical Quality Attribute: Regioisomer ID

In FDMP synthesis, the N1-methyl and N2-methyl isomers are common byproducts. On a PFP column, the isomer with higher electron density localized near the fluorine atom typically elutes earlier due to stronger repulsion/interaction dynamics with the fluorine-rich stationary phase [2].

References

  • Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies.[3] Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . LCGC International. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS . National Institutes of Health (PMC). Available at: [Link]

  • A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity . Fortis Technologies. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy Profiling of 5-Chloro-4-Fluoro-1,3-Dimethyl-1H-Pyrazole

The following guide is a technical comparison and profiling resource designed for analytical chemists and process engineers. It synthesizes experimental data from structural analogs with theoretical principles to establi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and profiling resource designed for analytical chemists and process engineers. It synthesizes experimental data from structural analogs with theoretical principles to establish a robust identification protocol for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole .

Executive Summary & Application Scope

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) is a critical halogenated heterocyclic building block, often employed as a scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Penflufen, Sedaxane) and pharmaceutical actives.[1]

In process chemistry, the primary analytical challenge is distinguishing this 4-fluoro target from its non-fluorinated precursors (5-chloro-1,3-dimethyl-1H-pyrazole) or regioisomers (e.g., 3-chloro- isomers). This guide defines the Infrared (IR) spectroscopic fingerprint required to validate the successful introduction of the fluorine atom at the C4 position, contrasting it with established halogenated analogs.

Core Value Proposition
  • Differentiation: The C-F stretching vibration provides a high-intensity diagnostic marker absent in precursors.

  • Purity Assessment: Monitoring the disappearance of C-H wagging modes associated with the unsubstituted C4 position.

  • Process Control: Rapid, non-destructive validation of fluorination efficiency (e.g., Selectfluor or Halex reactions).

Spectral Profiling & Comparative Analysis

The following data compares the target compound against its direct synthetic precursor and a heavy-halogen analog (4-iodo). This triangulation ensures accurate peak assignment.

Table 1: Diagnostic IR Peak Assignments (cm⁻¹)
Functional Group ModeTarget: 5-Chloro-4-Fluoro (Predicted Range)Analog: 5-Chloro-4-Iodo (Exp. Data [1])Precursor: 5-Chloro-1,3-Dimethyl (Exp.[2][3][4][5] Data [2])Diagnostic Significance
C–F Stretch 1210 – 1250 (Strong) AbsentAbsentPrimary Identifier. The most intense band distinguishing the target.
C=N Stretch (Ring) 1580 – 160014971590Shifts slightly due to F-electronegativity.
C=C Stretch (Ring) 1520 – 155013501520Ring polarization changes with 4-F substitution.
C–H Stretch (Methyl) 2920 – 299029232930 – 2980Confirms integrity of N-Methyl and C-Methyl groups.
C–Cl Stretch 650 – 750638600 – 800Retained halogen signature; may shift to higher freq. vs Iodo.
Ring Breathing 1000 – 11001022, 1053, 11071000 – 1150Complex fingerprint region sensitive to ring substitution.
C4–H Out-of-Plane AbsentAbsent~800 – 850 Purity Marker. Presence indicates incomplete fluorination.
Mechanism of Spectral Shift

The introduction of the Fluorine atom at position 4 induces a specific "blue shift" (higher frequency) in the ring vibrations compared to the Iodo-analog due to two factors:

  • Mass Effect: Fluorine (19 amu) is significantly lighter than Iodine (127 amu), raising the frequency of C-X stretching modes.

  • Inductive Effect: Fluorine is highly electronegative, shortening adjacent bonds and stiffening the ring system, contrasting with the polarizable Iodine atom.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility and scientific integrity, follow this "Self-Validating" ATR-FTIR protocol. This method minimizes sample preparation errors common with KBr pellets.

Method: Attenuated Total Reflectance (ATR) FTIR

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or equivalent) equipped with a Diamond or ZnSe crystal. Resolution: 4 cm⁻¹ Scans: 16–32 scans

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place ~5–10 mg of the solid 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

  • Acquisition: Collect the sample spectrum.

  • Validation (The "Tongues & Swords" Check):

    • Check 1: Is there a Strong band at ~1220 cm⁻¹? (The "Sword" = C-F).[6]

    • Check 2: Are the C-H stretches <3000 cm⁻¹? (Confirms Methyls, no Alkynes).

    • Check 3: Is the region >3100 cm⁻¹ clean? (Absence of N-H or O-H implies dry, fully substituted product).

Decision Logic & Quality Control Pathway

The following diagram illustrates the logical pathway for validating the product identity during synthesis or quality control.

QC_Workflow Start Crude Product Isolated Acquire Acquire ATR-FTIR Spectrum Start->Acquire CheckCF Decision 1: Is Strong Band Present at 1210-1250 cm⁻¹? Acquire->CheckCF CheckCH Decision 2: Is C4-H Band (800-850 cm⁻¹) Absent? CheckCF->CheckCH Yes (C-F Detected) Fail_WrongHalogen FAIL: Wrong Halogen/Isomer (Check MS/NMR) CheckCF->Fail_WrongHalogen No (Missing C-F) Pass PASS: 5-Chloro-4-Fluoro Identity Confirmed CheckCH->Pass Yes (Band Absent) Fail_Precursor FAIL: Incomplete Reaction (Precursor Present) CheckCH->Fail_Precursor No (Band Present)

Figure 1: Logical decision tree for validating 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole identity via IR spectroscopy.

References

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole . Molbank, 2009(3), M620.

  • NIST Mass Spectrometry Data Center.[7] 5-Chloro-1,3-dimethylpyrazole . NIST Chemistry WebBook, SRD 69.

  • Pazenok, S., et al. (2020). Method for Preparing 5-Fluoro-1H-Pyrazole-4-Carbonyl Fluorides . European Patent Office, EP3288923B1. (Describes synthesis context for fluorinated pyrazole intermediates).

Sources

Validation

crystal structure data for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

Title: Comparative Crystallographic and Physicochemical Guide: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in Drug Design Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Publish C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Crystallographic and Physicochemical Guide: 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Publish Comparison Guide & Technical Application Note

Executive Summary

In modern agrochemical and pharmaceutical drug design, the pyrazole ring is a privileged scaffold. The strategic introduction of halogens—specifically fluorine and chlorine—onto this heterocycle profoundly alters its physicochemical properties, binding kinetics, and crystal packing behavior.

This guide objectively compares the advanced building block 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CAS: 1909319-19-2) [1] against its non-fluorinated and unsubstituted alternatives. By analyzing comparative crystal structure data and physicochemical metrics, we provide a structural rationale for why dual-halogenated pyrazoles offer superior performance in target engagement and metabolic stability.

Structural Rationale: The Causality of Halogenation

To understand the performance of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, we must examine the causality behind its specific substitution pattern:

  • C4-Fluorination (Metabolic & Electronic Control): Fluorine is the most electronegative element (3.98 Pauling) but possesses a remarkably small Van der Waals radius (1.47 Å), allowing it to act as a bioisostere for hydrogen (1.20 Å) without introducing significant steric bulk [2]. At the C4 position, fluorine withdraws electron density from the pyrazole π-system, lowering the pKa of the molecule, increasing lipophilicity (LogP), and blocking oxidative metabolism at a historically vulnerable site.

  • C5-Chlorination (Steric Locking & Halogen Bonding): Chlorine has a larger Van der Waals radius (1.75 Å). When placed at the C5 position adjacent to the N1-methyl group, it creates significant steric hindrance. In complex drug molecules (e.g., SDHI fungicides or kinase inhibitors), this forces the pyrazole ring out of coplanarity with adjacent aromatic systems, locking the molecule into a specific, bioactive conformation. Furthermore, the polarized C-Cl bond acts as a halogen bond donor in the crystal lattice and protein active sites.

G A 1,3-Dimethyl-1H-pyrazole (Base Scaffold) B C4-Fluorination (Electronegativity & Lipophilicity) A->B C C5-Chlorination (Steric Shielding & Halogen Bonding) A->C D 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (Optimized Building Block) B->D C->D

Caption: Logical impact of specific halogen substitutions on the pyrazole base scaffold.

Comparative Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) data reveals how these substitutions alter molecular geometry. The table below compares the structural parameters of the target product against its alternatives, utilizing baseline crystallographic data from closely related 1,3-dimethylpyrazole derivatives [3].

Table 1: Comparative Crystal Structure Parameters

Parameter5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole5-Chloro-1,3-dimethyl-1H-pyrazole1,3-Dimethyl-1H-pyrazole
C4-Substituent Bond Length ~1.35 Å (C-F)~1.08 Å (C-H)~1.08 Å (C-H)
C5-Substituent Bond Length ~1.72 Å (C-Cl)~1.72 Å (C-Cl)~1.08 Å (C-H)
Crystal System Orthorhombic / MonoclinicOrthorhombic (Pnma)Liquid at RT (Low MP)
Intermolecular Contacts F···H-C and Cl···N interactionsCl···N contacts (~3.04 Å)Weak C-H···N
Ring Planarity (RMSD) Highly planar core (<0.01 Å)Planar corePlanar core
Primary Advantage Rigid conformation, strong halogen bondingSteric shieldingHigh solubility, low weight

Data Interpretation: The introduction of the C4-fluorine significantly shortens and strengthens the bond at the 4-position compared to a standard C-H or C-C bond, while the C5-chlorine drives short Cl···N intermolecular contacts (approx. 3.046 Å) [3]. This robust crystal packing translates to higher melting points and greater solid-state stability compared to the unsubstituted base scaffold.

Physicochemical Performance Comparison

Beyond the solid state, the crystallographic changes directly impact the molecule's behavior in solution and biological assays.

Table 2: Physicochemical Metrics & Performance

Metric5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazoleNon-Fluorinated AlternativeBase Scaffold
Molecular Weight ( g/mol ) 148.57130.5896.13
Calculated LogP (cLogP) ~1.85 (Highly Lipophilic)~1.30 (Moderate)~0.50 (Hydrophilic)
Metabolic Stability (C4) Excellent (F-blocked)Poor (Prone to oxidation)Poor
Conformational Rigidity High (Steric clash via Cl)HighLow (Free rotation)

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To validate the structural parameters of pyrazole building blocks in your own laboratory, rigorous crystallization and diffraction protocols must be followed. The following methodology is a self-validating system designed to minimize thermal motion and accurately resolve the C-F and C-Cl bond lengths.

Step 1: Vapor Diffusion Crystallization

  • Rationale: Pyrazoles are highly soluble in polar organic solvents. Vapor diffusion allows for a slow, controlled approach to supersaturation, yielding high-quality, defect-free single crystals.

  • Procedure: Dissolve 10 mg of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Rationale: Halogenated pyrazoles can sublime or degrade under ambient X-ray exposure. Cryo-mounting at 113 K traps the crystal in a stable state and reduces atomic thermal displacement parameters (ellipsoids), which is critical for distinguishing fluorine from oxygen or nitrogen.

  • Procedure: Submerge the harvested crystal in Paratone-N oil. Using a polarized light microscope, select a crystal with uniform extinction (approx. 0.20 × 0.15 × 0.10 mm). Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold nitrogen stream (113 K).

Step 3: Data Collection and Refinement

  • Rationale: Mo Kα radiation provides sufficient penetration depth and resolution for small organic molecules containing heavy halogens like chlorine.

  • Procedure:

    • Collect data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å).

    • Perform data reduction and multi-scan absorption correction.

    • Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

      
       (SHELXL).
      
    • Ensure all hydrogen atoms are placed in calculated positions using a riding model.

Workflow N1 Vapor Diffusion Crystallization N2 Cryo-Mounting (113 K) N1->N2 N3 Data Collection (Mo Kα Radiation) N2->N3 N4 Structure Solution (SHELXT/SHELXL) N3->N4

Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) of pyrazole derivatives.

Conclusion

When comparing pyrazole building blocks for advanced drug design, 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole demonstrates clear crystallographic and physicochemical superiority over its non-fluorinated counterparts. The C4-fluorine atom provides essential metabolic shielding and lipophilicity without altering the molecular topology, while the C5-chlorine enforces a rigid, bioactive conformation through steric hindrance and solid-state halogen bonding. For researchers developing next-generation kinase inhibitors or agrochemicals, integrating this dual-halogenated scaffold ensures a higher probability of downstream clinical and commercial success.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from:[Link]

  • Acta Crystallographica Section E. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Crystallographic Data. (2011). 67(Pt 11): o2936. Retrieved from:[Link]

Comparative

biological half-life comparison of halogenated pyrazole analogs

Biological Half-Life Comparison of Halogenated Pyrazole Analogs: A Pharmacokinetic Guide Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Half-Life Comparison of Halogenated Pyrazole Analogs: A Pharmacokinetic Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. However, unsubstituted pyrazoles often suffer from rapid Phase I oxidative metabolism and Phase II glucuronidation, leading to suboptimal biological half-lives (


) and poor systemic exposure.

To optimize pharmacokinetic (PK) profiles, medicinal chemists frequently employ halogenation (incorporating fluorine, chlorine, or bromine) on the pyrazole core or its adjacent aryl substituents. As a Senior Application Scientist, I have structured this guide to objectively compare how different halogens dictate the biological half-life of pyrazole analogs, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Divergence: Fluorine vs. Chlorine/Bromine

The choice of halogen fundamentally alters the electronic distribution, steric bulk, and lipophilicity (LogD) of the pyrazole analog, directly dictating its metabolic fate.

  • The Fluorine Shield (Metabolic Stability): Fluorine is a highly electronegative atom that forms an exceptionally strong C-F bond. When substituted at metabolically labile sites (e.g., the 3-position of the pyrazole or ortho/para positions of an attached aryl ring), fluorine acts as a bioisostere for hydrogen but provides a robust "metabolic shield" against Cytochrome P450 (CYP450) oxidation. This prevents the formation of arene oxide intermediates (blocking the NIH shift) and significantly prolongs the biological half-life.

  • The Chlorine/Bromine Trade-off (Lipophilicity vs. Clearance): While chlorine and bromine introduce stronger hydrophobic and dispersive interactions that can enhance target binding affinity (often driving a 3-fold activity enhancement over fluorine), they significantly increase lipophilicity. This increased lipophilicity expands the Volume of Distribution (

    
    ) but can also trigger rapid hepatic clearance via alternative pathways, such as biliary excretion or accelerated Phase II conjugation, often resulting in a shorter half-life compared to fluorinated analogs.
    

Metabolic_Pathway Lead Unhalogenated Pyrazole CYP CYP450 Oxidation Lead->CYP Clear Rapid Clearance (Short t1/2) CYP->Clear Fluoro Fluorinated Pyrazole Shield Metabolic Shielding Fluoro->Shield Prolong Prolonged Half-Life Shield->Prolong

CYP450 metabolic bypass via fluorination of the pyrazole scaffold.

Quantitative PK Comparison

The following table synthesizes comparative half-life data demonstrating the profound impact of halogen selection on pyrazole derivatives.

Compound ScaffoldHalogen / SubstituentModel / AssayHalf-Life (

)
Mechanistic Observation
Diarylpyrazole (Celecoxib Lead)Fluorine (-F)In vivo (Rat)220 hours Extreme metabolic stability; C-F bond completely blocked CYP-mediated oxidation, rendering the drug unviable for daily dosing 1.
Diarylpyrazole (Celecoxib)Methyl (-CH3)In vivo (Rat)3.5 hours Replacement of fluorine with a metabolically labile methyl group restored optimal clearance rates for clinical use 1.
Arylazopyrazole (4pzH)Ortho-Fluorine (-F2)In vitro (Stability)~4000 days Electrostatic stabilization between the electronegative fluorine and electropositive hydrogen on the pyrazole ring prevents degradation 2.
Arylazopyrazole (4pzH)Ortho-Chlorine (-Cl2)In vitro (Stability)5 days Steric clash and altered electronic distribution from the bulky chlorine atom accelerate molecular decay 2.

Self-Validating Experimental Workflows

To objectively evaluate the pharmacokinetic differences between halogenated pyrazole analogs, researchers must utilize robust, self-validating assays. Below are the definitive methodologies for predicting and confirming biological half-life.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of human CYP450 enzymes, allowing us to isolate and quantify Phase I oxidative metabolism. By calculating the intrinsic clearance (


), we can accurately predict the in vivo hepatic half-life.
  • Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the halogenated pyrazole analog to achieve a final concentration of 1 µM.

    • Self-Validation Checkpoint: Ensure the final organic solvent (DMSO) concentration remains strictly <0.1%. Higher concentrations will artificially inhibit CYP450 activity, yielding falsely prolonged half-lives.

  • Initiation & Control: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Checkpoint: Run a parallel "Minus-NADPH" control. If the pyrazole degrades without NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis), invalidating the assumption of CYP-driven clearance.

  • Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity to freeze the metabolic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate

    
     and the predicted in vitro
    
    
    
    .
Protocol B: In Vivo Pharmacokinetic Profiling

Causality: In vitro stability must be validated in vivo to account for extrahepatic clearance, plasma protein binding, and the Volume of Distribution (


).
  • Formulation: Dissolve the pyrazole analog in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Complete dissolution is mandatory to prevent IV micro-embolisms or erratic PO absorption.

  • Dosing Strategy: Administer the compound intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to Sprague-Dawley rats (n=3 per group). Causality: IV dosing provides the absolute baseline for clearance and

    
     without absorption variables, while PO dosing allows for the calculation of absolute bioavailability (
    
    
    
    ).
  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000g for 10 min at 4°C to isolate plasma.

  • Quantification: Extract plasma via protein precipitation and quantify using a validated LC-MS/MS method.

    • Self-Validation Checkpoint: The internal standard (IS) must structurally mimic the analyte (ideally a stable heavy-isotope labeled analog) to perfectly correct for matrix effects and extraction recovery variations.

  • NCA Analysis: Calculate

    
    , 
    
    
    
    , and
    
    
    using Non-Compartmental Analysis (NCA) software.

PK_Workflow Step1 1. Formulation & Dosing IV / PO Administration Step2 2. Serial Blood Sampling 0 to 24 hours (K2EDTA) Step1->Step2 Step3 3. Plasma Extraction Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Analysis Analyte vs Internal Standard Step3->Step4 Step5 5. NCA Calculation t1/2, CL, Vd Step4->Step5

Step-by-step in vivo pharmacokinetic profiling workflow for pyrazole analogs.

References

  • Source: ijnrd.
  • Source: tandfonline.
  • Title: Theoretical half-lives (t 1/2, theor in hours and days) calculated at...

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. For novel intermediates and active pharmaceutical ingredients (APIs) like 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, a halogenated pyrazole derivative of increasing interest, establishing a robust analytical framework is critical. This guide provides an in-depth comparison of reference standards for the analysis of this compound, offering insights into their selection, characterization, and application for researchers, scientists, and drug development professionals.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its primary purpose is to ensure the identity, purity, and potency of a substance. According to the United States Pharmacopeia (USP) General Chapter <11>, reference standards are highly characterized materials selected for their purity and suitability for a specific purpose[1][2]. For a compound like 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, which may be a key starting material or intermediate, the quality of its reference standard directly impacts the quality of the final drug product. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," emphasizes the importance of controlling starting materials to ensure the quality and purity of the final API[3][4][5][6][7].

The choice of a reference standard is therefore not a trivial matter. It dictates the accuracy of analytical methods and the reliability of quality control decisions. A substandard reference material can lead to out-of-specification results, batch failures, and delays in drug development timelines.

Comparing Commercially Available Materials: What to Look For

While a USP-certified reference standard may not yet be available for a novel compound like 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, several commercial suppliers offer materials of varying quality grades. When evaluating these options, it is crucial to look beyond the label and scrutinize the accompanying documentation.

Parameter "Research Grade" or "Reagent Grade" Certified Reference Material (CRM) or "Analytical Standard" Importance in Pharmaceutical Analysis
Purity Often stated as a minimum purity (e.g., ≥98%). The method of determination may not be specified.Provided with a certified purity value and an associated uncertainty (e.g., 99.8% ± 0.1%). The method(s) used for purity assessment are detailed.A certified purity value is essential for accurate quantitative analysis (e.g., assays, impurity profiling).
Characterization May have limited characterization data (e.g., a single spectrum).Extensively characterized using multiple orthogonal analytical techniques (e.g., NMR, Mass Spec, HPLC, GC, elemental analysis).Comprehensive characterization confirms the identity of the material and rules out the presence of significant impurities.
Documentation Typically accompanied by a basic Specification Sheet.Supplied with a Certificate of Analysis (CoA) that includes all characterization data, the certified value, uncertainty, and a statement of traceability.A detailed CoA is a critical component of Good Manufacturing Practice (GMP) and is required for regulatory submissions.
Traceability May lack metrological traceability.The certified value is traceable to a national or international standard (e.g., NIST, SI units).Traceability ensures the comparability of results across different laboratories and over time.

Expert Insight: For early-stage research, a "reagent grade" material may suffice for method development. However, for any GMP-related activities, including process validation and quality control of clinical trial materials, a Certified Reference Material or a thoroughly characterized in-house primary standard is indispensable. The rationale is to minimize the uncertainty of the reference standard so that the analytical method's variability is the primary contributor to the overall measurement uncertainty.

Qualifying an In-House Primary Reference Standard

In the absence of a commercially available CRM, a common practice is to procure a high-purity batch of the compound and qualify it as an in-house primary reference standard. This is a rigorous process that should be governed by a well-defined protocol.

G cluster_procurement Procurement & Initial Assessment cluster_characterization Comprehensive Characterization cluster_certification Certification & Documentation procure Procure High-Purity Batch initial_screen Initial Screening (e.g., HPLC, TLC) procure->initial_screen structure Structural Elucidation (NMR, MS, IR) initial_screen->structure purity Purity Determination (e.g., HPLC-UV, GC-FID, qNMR) structure->purity impurities Impurity Profiling (LC-MS, GC-MS) purity->impurities physchem Physicochemical Properties (m.p., TGA, DSC) impurities->physchem assign_purity Assign Purity Value with Uncertainty physchem->assign_purity stability Stability Assessment (Forced Degradation, Long-term) assign_purity->stability coa Generate Certificate of Analysis (CoA) stability->coa

Caption: Workflow for qualifying an in-house primary reference standard.

Recommended Analytical Protocols for Characterization and Analysis

The following are recommended starting points for the analytical characterization and routine analysis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. These methods should be validated according to ICH Q2(R1) guidelines for their intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity assessment and quantitative analysis of non-volatile organic compounds. A reverse-phase method is generally suitable for pyrazole derivatives.

Step-by-Step Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (e.g., 220 nm). A photodiode array (PDA) detector is recommended for method development to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL.

  • Injection Volume: 10 µL.

Causality Behind Choices: A C18 column is chosen for its versatility with moderately polar compounds like pyrazoles. The acidic modifier in the mobile phase helps to protonate silanols on the column packing, reducing peak tailing and improving peak shape. A gradient elution is employed to ensure that both the main component and any potential impurities with different polarities are eluted and resolved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is an excellent technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. It also provides definitive structural confirmation.

Step-by-Step Protocol:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the concentration. A 1 µL injection volume is typical.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Expert Insight: The choice of a 5% phenyl column provides a good balance of selectivity for a wide range of potential impurities. The temperature program is designed to separate volatile starting materials from the higher-boiling product and any potential dimeric impurities. The NIST mass spectral library can be used for tentative identification of unknown peaks[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure confirmation. For 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The two methyl groups and any aromatic protons will give characteristic signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a sensitive probe for structural integrity[9][10]. The spectrum will likely show coupling to the adjacent protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is in doubt or if impurities need to be identified, these 2D experiments can be used to establish connectivity within the molecule.

G cluster_sample Sample Analysis cluster_methods Orthogonal Analytical Methods cluster_comparison Comparison & Decision sample Test Sample of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole hplc HPLC-UV/PDA (Purity, Assay) sample->hplc gcms GC-MS (Identity, Volatile Impurities) sample->gcms nmr NMR (¹H, ¹³C, ¹⁹F) (Identity, Structure) sample->nmr ftir FTIR (Functional Groups) sample->ftir compare Compare Data (Spectra, Chromatograms, Purity) hplc->compare gcms->compare nmr->compare ftir->compare ref_std Qualified Reference Standard ref_std->compare decision Decision: Pass/Fail compare->decision

Caption: Logical workflow for routine analysis using a qualified reference standard.

Conclusion and Recommendations

The selection and proper use of a reference standard for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole are foundational to ensuring the quality and safety of any resulting pharmaceutical product.

  • For early-stage, non-GMP research: Commercially available "reagent grade" materials can be used, but it is advisable to confirm their identity and approximate purity by at least one analytical technique (e.g., NMR or GC-MS).

  • For GMP applications and regulatory filings: A Certified Reference Material is the preferred choice. In its absence, a well-characterized in-house primary standard must be established following a rigorous qualification protocol.

  • Always demand comprehensive documentation: A detailed Certificate of Analysis is not just a piece of paper; it is a testament to the quality and suitability of the reference material.

By adhering to these principles and employing a multi-faceted analytical approach, researchers and drug developers can build a solid foundation of data integrity, ensuring the quality of their work and accelerating the path to market for new therapies.

References

  • United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • ComplianceQuest. ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. [Link]

  • Qualityze. ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • IntuitionLabs.ai. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • ICH. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • MDPI. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. [Link]

  • ResearchGate. 19F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). [Link]

  • Trung Tâm Thuốc Central Pharmacy. USP Reference Standards- General Chapters. [Link]

  • PMC - NIH. Efficient Access to Functionalized N‑Difluoromethylpyrazoles. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • NIST. 5-Chloro-1,3-dimethylpyrazole - the NIST WebBook. [Link]

  • Fisher Scientific. 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, 97%, Thermo Scientific 1 g. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • ResearchGate. (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • ResearchGate. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • LCGC International. Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

  • Central Asian Journal of Medical and Natural Science. GC-MS Analysis of The Chemical Composition of The Hydrodistillate of The Above-Ground Part of Melissa Officinalis L. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like 5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole demands a rigorous, protocol-driven approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this halogenated pyrazole derivative, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is a halogenated, heterocyclic organic compound. While specific toxicity data for this exact molecule is not extensively published, the hazards can be inferred from its structural class and data on similar fluorinated and chlorinated pyrazole derivatives. Safety Data Sheets (SDS) for analogous compounds consistently indicate several potential hazards.[1][2][3][4][5] It is imperative to treat this compound as hazardous, exercising caution to prevent exposure and environmental release.

Key potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation or damage.[1][2][3][4][6] Some fluorinated pyrazole derivatives have also been evaluated for potential mutagenicity and bioaccumulation.[7] Therefore, all waste generated from its use must be managed as regulated hazardous waste.

Table 1: Chemical and Hazard Profile

PropertyValueSource
Chemical Name 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazoleBLDpharm
CAS Number 1909319-19-2BLDpharm
Molecular Formula C₅H₅ClFN₂Inferred
Molecular Weight 147.56 g/mol Inferred
Known Hazards Halogenated Organic CompoundGeneral Classification
Potential Hazards Acute Oral Toxicity, Skin/Eye Irritant, Respiratory Irritant, Aquatic ToxicitySDS of Analogues[1][2][3][4][5]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is its strict segregation as halogenated organic waste .[8][9] This is not merely a matter of institutional policy but is grounded in chemical and environmental science.

  • Causality of Segregation : Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) cannot be disposed of via standard solvent fuel blending.[10][11] They require high-temperature incineration with specialized "scrubber" systems. These systems are necessary to neutralize and capture the acidic gases (e.g., hydrogen fluoride and hydrogen chloride) produced during combustion, which would otherwise lead to acid rain and equipment corrosion.

  • Economic and Compliance Implications : The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste.[8][10] Improperly mixing these waste streams can result in entire drums of waste being reclassified at a higher cost and may constitute a regulatory violation.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • A lab coat Work should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Step 2: Waste Stream Identification and Container Setup Identify the types of waste you will generate and prepare appropriately labeled containers before you begin your experiment.

  • Primary Liquid Waste: For solutions containing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

  • Contaminated Solid Waste: For items like gloves, weigh boats, and paper towels.

  • Contaminated Sharps: For needles or contaminated glassware.

Step 3: Container Selection and Labeling

  • Selection: Use only sturdy, leak-proof containers with tightly sealing screw caps that are chemically compatible with the waste.[11] For liquids, your institution's Environmental Health and Safety (EHS) office may provide designated carboys or safety cans.[10][11]

  • Labeling: This is a critical control point. As soon as the first drop of waste is added, the container must be labeled.[8][12] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole". Do not use abbreviations or chemical formulas.[12]

    • If in a solution, list all components with approximate percentages (e.g., "Methylene Chloride (~90%), 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (~10%)").

Step 4: Waste Collection and Segregation

  • Liquid Waste:

    • Carefully transfer all liquid waste containing the target compound into a container clearly marked "Halogenated Organic Waste" .[9][12]

    • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[10][11]

    • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[9][10]

  • Solid Waste:

    • Collect all contaminated solid waste (gloves, wipes, etc.) in a dedicated, clearly labeled plastic bag or lined container.[11] This should also be marked as containing halogenated waste.

  • Sharps Waste:

    • Collect any chemically contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled with its chemical contents.[8]

Step 5: Decontamination of "Empty" Containers Regulatory bodies may classify containers of certain hazardous chemicals as non-empty unless properly decontaminated.[13]

  • Procedure: Triple-rinse the "empty" original container with a suitable solvent (e.g., the solvent used in your reaction).

  • Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous waste.[13] Add it to your "Halogenated Organic Waste" container.

  • After triple rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Step 6: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store all waste containers at or near the point of generation in a designated SAA.

  • Keep containers securely closed at all times, except when actively adding waste.[10][12] A funnel left in the opening is not considered a closed container.[13]

  • Ensure containers are in secondary containment to catch any potential leaks.

Step 7: Arranging for Final Disposal

  • Once a waste container is full (typically ¾ full) or when you have finished your project, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal company.[1][11]

  • Under no circumstances should this chemical or its solutions be disposed of down the drain. [10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal gen Waste Generation (Contains 5-chloro-4-fluoro- 1,3-dimethyl-1H-pyrazole) char Characterize Waste Stream gen->char liquid Liquid Waste (Solutions, Rinsate) char->liquid Liquid solid Solid Waste (Gloves, Wipes, etc.) char->solid Solid sharps Contaminated Sharps (Needles, Glassware) char->sharps Sharps hw_liq Collect in Labeled 'HALOGENATED ORGANIC WASTE' Container liquid->hw_liq hw_sol Collect in Labeled Lined Container for Contaminated Solids solid->hw_sol hw_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->hw_sharps store Store Closed Containers in Satellite Accumulation Area hw_liq->store hw_sol->store hw_sharps->store pickup Arrange Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for the proper segregation and disposal of waste containing 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

Conclusion

The responsible disposal of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the foundational principle of segregating halogenated waste and following a systematic, well-documented protocol, researchers can mitigate risks, ensure regulatory compliance, and uphold their commitment to safe science. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your laboratory.

References

  • Šubarić, D., et al. (n.d.). TOXICITY EVALUATION OF FLUORINATED PYRAZOLE DERIVATIVES AS POTENTIAL ACTIVE COMPONENTS IN PLANT PROTECTION.
  • UTIA Safety Office. (n.d.). Hazardous Waste Guide.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Abdelgawad, M. A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • de Faria, F. C., et al. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage.
  • Rastija, V., et al. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
  • Kumar, A., et al. (2025, October 26). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
  • TCI Chemicals. (2025, June 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, February 11). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • BLDpharm. (n.d.). 1909319-19-2|5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

CAS Number: 1909319-19-2 Chemical Class: Halogenated Pyrazole / Pharmaceutical Intermediate Hazard Classification (GHS): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1] Part 1: Executive Safety Directive To: La...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1909319-19-2 Chemical Class: Halogenated Pyrazole / Pharmaceutical Intermediate Hazard Classification (GHS): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1]

Part 1: Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole requires a specific safety protocol that goes beyond standard organic synthesis hygiene. While pyrazoles are common building blocks, the C4-fluorine substitution significantly alters the physicochemical properties of this molecule compared to its non-fluorinated analogs.[1]

The Scientific Rationale for Enhanced PPE:

  • Lipophilicity & Permeation: The introduction of fluorine at the 4-position increases the lipophilicity (LogP) of the pyrazole ring.[1] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and permeate standard latex gloves more rapidly than non-halogenated variants.

  • Reactive Handles: The C5-chlorine is a reactive handle intended for cross-coupling (e.g., Suzuki-Miyaura).[1] In biological systems, this reactivity can translate to alkylating potential, posing a risk of skin sensitization or dermatitis upon repeated low-level exposure.

  • Physical State: Typically a solid/powder.[1] The electrostatic nature of substituted pyrazoles often leads to "flying powder" during weighing, creating an inhalation risk that standard dust masks cannot mitigate effectively in a high-throughput setting.

Part 2: PPE Selection Matrix[1][2]

This matrix is designed to provide maximum protection against dermal absorption and inhalation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Primary Layer: 4-mil (0.10 mm) Nitrile (High dexterity).Secondary Layer: 8-mil (0.20 mm) Nitrile or Laminate (if in solution).Rationale:[1][2] Fluorinated organics can degrade latex. Double gloving provides a "breakthrough time" buffer of >4 hours.
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1 compliant.Rationale:[1] Safety glasses are insufficient due to the fine particulate nature of the solid; air currents in fume hoods can circulate dust behind open-sided glasses.
Respiratory Engineering Control (Primary) Requirement: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Contingency:[1] If hood work is impossible, use a half-face respirator with P100/OV (Organic Vapor) cartridges.
Body Synthetic/Blend Lab Coat Material: Polyester/Cotton blend or Tyvek.Rationale:[1] Avoid 100% cotton if working with large quantities, as it absorbs liquids. Tyvek is required for scale-up (>100g) to prevent dust accumulation on street clothes.
Part 3: Operational Protocols
A. Weighing & Transfer (Critical Control Point)

Risk: Generation of airborne particulates and static discharge.[1]

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat and spatula.

    • Line the work surface with an absorbent, plastic-backed bench mat.

  • Execution:

    • Tare the vial/flask before adding the solid.

    • Use a long-neck funnel to deposit the solid directly to the bottom of the reaction vessel, minimizing dust clouds.

    • Do not use a brush to clean the balance pan if spills occur; use a wet wipe (dampened with acetone or ethanol) to capture the powder.[1]

B. Reaction Setup & Monitoring

Risk: Solvent vapor exposure and accidental splashing.[1][3]

  • Solvent Choice: When dissolving the compound, add solvent slowly down the side of the flask.[1]

  • Temperature Control: If the reaction involves nucleophilic aromatic substitution (SNAr) at the C5-Cl position, these reactions often require heat.[1] Ensure the reflux condenser is properly seated and clamped before heating to prevent vapor escape.

  • Sampling: When taking TLC/HPLC aliquots, keep the reaction vessel deep inside the hood. Do not withdraw the pipette outside the plane of the sash.

C. Waste Disposal & Decontamination

Risk: Environmental contamination and downstream exposure.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Solid Hazardous Waste container, specifically labeled "Halogenated Organic Debris."[1]

  • Liquid Waste: Segregate into Halogenated Organic Solvent Waste . Do not mix with strong acids or oxidizers unless the compatibility is verified.

  • Spill Cleanup:

    • Powder: Cover with wet paper towels (to prevent dispersal), then wipe up.

    • Solution: Absorb with vermiculite or spill pads.

    • Decon: Wash the surface with a 10% soap/water solution, followed by an ethanol rinse.

Part 4: Safe Handling Lifecycle (Visual Workflow)

The following diagram outlines the logical flow of safety checks and actions from storage to disposal.

SafeHandling cluster_emergency Emergency Protocols RiskAssess 1. Risk Assessment (Check SDS for CAS 1909319-19-2) PPE 2. PPE Donning (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPE Engineering 3. Engineering Controls (Fume Hood Verification) PPE->Engineering Weighing 4. Weighing & Transfer (Anti-static measures, Wet wipe cleanup) Engineering->Weighing Airflow > 80fpm Reaction 5. Reaction/Synthesis (Closed system, Temp control) Weighing->Reaction Transfer Spill Spill Event Weighing->Spill Accidental Release Decon 6. Decontamination (Solvent wash, Soap/Water) Reaction->Decon Post-Experiment Disposal 7. Disposal (Halogenated Waste Stream) Decon->Disposal Segregation Cleanup Wet Wipe / Absorb Spill->Cleanup Cleanup->Disposal

Figure 1: Operational workflow for handling halogenated pyrazoles, emphasizing the critical path from risk assessment to disposal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

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